molecular formula C9H8BrN3 B7938225 6-bromo-N-methylquinazolin-4-amine

6-bromo-N-methylquinazolin-4-amine

Cat. No.: B7938225
M. Wt: 238.08 g/mol
InChI Key: BVYWLENBVFNPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-methylquinazolin-4-amine is a synthetically versatile quinazoline-based building block designed for research and development applications. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several approved pharmaceuticals . The strategic bromo substitution at the 6-position is a key structural feature, as literature indicates that a halogen atom at this location can improve the electronic properties and enhance the bioactivity of the quinazoline molecule . This makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a library of novel compounds for screening. The N-methyl-4-amine moiety is a critical pharmacophoric element, commonly found in kinase inhibitors and other biologically active molecules that target enzyme active sites . Researchers can utilize this compound as a core template in the design and synthesis of potential cytotoxic agents . Its structural features make it a candidate for probing various biological targets, including kinase enzymes, which are implicated in numerous disease pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYWLENBVFNPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Analytical Characterization and Isomeric Diversity of the C9H8BrN3 Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, molecular formulas often mask a vast landscape of structural diversity. The formula C9H8BrN3 represents a highly versatile chemical space with a molecular weight of 238.08 g/mol and an exact monoisotopic mass of 236.99016 Da [1]. As a Senior Application Scientist, I frequently encounter this mass signature in early-stage discovery. However, relying solely on nominal mass is a critical failure point; this single formula encompasses distinctly different pharmacophores, including triazoles, quinolines, and pyrazoles.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, structural elucidation, and synthetic application of the C9H8BrN3 scaffold, establishing rigorous, self-validating analytical workflows for researchers and drug development professionals.

Physicochemical Profiling and the Isomeric Landscape

Because C9H8BrN3 is a molecular formula rather than a discrete structure, it serves as a foundational scaffold for several distinct classes of biologically active molecules[1][2]. In mass spectrometry, the presence of the bromine atom provides a built-in diagnostic tool: a characteristic ~1:1 isotopic doublet separated by 1.997 Da, corresponding to the


 and 

isotopes.

In medicinal chemistry, three predominant isomers of C9H8BrN3 are frequently utilized:

  • 1-Benzyl-4-bromo-1H-1,2,3-triazole : A critical, halogenated intermediate used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to build modular libraries[3][4].

  • 7-Bromo-3,4-quinolinediamine : A rigid, bicyclic scaffold heavily utilized in the design of ATP-competitive kinase inhibitors due to its strong hydrogen-bonding network[2].

  • 5-Amino-4-(4-bromophenyl)pyrazole : A highly functionalized, biphenyl-like building block utilized in both agrochemical and pharmaceutical hit-to-lead optimization.

Table 1: Comparative Physicochemical and Structural Data of C9H8BrN3 Isomers
Isomer NamePubChem CID / CASPrimary ApplicationXLogP3H-Bond DonorsH-Bond AcceptorsTopological Polar Surface Area (TPSA)
1-Benzyl-4-bromo-1H-1,2,3-triazole CID 13973357Click Chemistry Intermediate2.30330.7 Ų
7-Bromo-3,4-quinolinediamine CID 91619941Kinase Inhibitor Scaffold1.52364.9 Ų
5-Amino-4-(4-bromophenyl)pyrazole CAS 57999-08-3Pharmaceutical Building Block~1.823~64.4 Ų

(Data synthesized from authoritative and records[2][3])

Experimental Protocols: Analytical and Synthetic Workflows

To ensure scientific integrity, every analytical workflow must be a self-validating system. When dealing with an isomeric mixture or verifying the synthesis of a C9H8BrN3 compound, relying on 1D


H-NMR or nominal mass is insufficient. The following protocols establish a rigorous, causal chain of evidence.
Protocol 1: LC-HRMS Isotopic Profiling (Self-Validating Mass Analysis)

Causality: High-Resolution Mass Spectrometry (HRMS) is employed not just to find the mass, but to validate the elemental composition through mass defect analysis and isotopic fine structure.

  • Sample Preparation: Dissolve 1 mg of the C9H8BrN3 analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Reasoning: Formic acid promotes protonation to form

      
      , which is essential for efficient positive electrospray ionization (ESI+).
      
  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Reasoning: The distinct lipophilicities (XLogP3 ranging from 1.5 to 2.3) of the isomers ensure baseline chromatographic separation before MS introduction, preventing ion suppression.

  • Mass Acquisition: Scan from m/z 100 to 500 in ESI+ mode at a resolution of

    
    .
    
  • Data Validation: Extract the exact mass for

    
     at m/z 237.997. Immediately verify the presence of the 
    
    
    
    peak at m/z 239.995.
    • Self-Validation: If the peak intensity ratio is not approximately 50.5 : 49.5, the compound has either lost the bromine atom (dehalogenation) or is co-eluting with an isobaric impurity.

Protocol 2: 2D-NMR (HMBC/HSQC) for Regioisomer Resolution

Causality: While MS confirms the formula, it cannot differentiate the triazole from the quinoline. Heteronuclear Multiple Bond Correlation (HMBC) NMR is required to map the connectivity across heteroatoms (N) where standard


H-

H COSY fails.
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-

    
    .
    
    • Reasoning: DMSO-

      
       disrupts intermolecular hydrogen bonding, providing sharper amine/pyrazole proton signals compared to Chloroform-
      
      
      
      .
  • Acquisition (HSQC): Acquire

    
    H-
    
    
    
    C HSQC to assign all direct C-H bonds. For the quinoline isomer, this will identify the aromatic ring protons. For the triazole isomer, this isolates the distinct benzyl
    
    
    group.
  • Acquisition (HMBC): Acquire

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    and
    
    
    , typically 8 Hz).
  • Data Validation: In 1-benzyl-4-bromo-1H-1,2,3-triazole, look for the

    
     correlation between the benzylic protons (~5.5 ppm) and the triazole carbons.
    
    • Self-Validation: The absence of this specific cross-peak immediately rules out the benzyl-triazole architecture, redirecting the structural assignment to the fused bicyclic quinoline or the biphenyl-like pyrazole.

Protocol 3: Synthesis of 1-Benzyl-4-bromo-1H-1,2,3-triazole via CuAAC

The isomer 1-Benzyl-4-bromo-1H-1,2,3-triazole is a highly valuable intermediate synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. The brominated triazole serves as a linchpin for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Reagent Assembly: Combine benzyl azide (1.0 eq) and bromoethyne (1.2 eq) in a 1:1 mixture of tert-Butanol and Water[4].

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (

    
    , 0.05 eq) followed by Sodium Ascorbate (0.1 eq).
    
    • Causality:

      
       is catalytically inactive for click chemistry. Sodium ascorbate acts as a mild reducing agent to generate the active 
      
      
      
      species in situ, preventing oxidative homocoupling of the alkyne.
  • Reaction & Isolation: Stir at room temperature for 12 hours. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Use Protocol 1 (LC-HRMS) to confirm the m/z 238/240 doublet, proving the bromine atom survived the click conditions without undergoing premature oxidative addition with the copper catalyst.

Workflow Visualization

C9H8BrN3_Workflow Start C9H8BrN3 Isomer Pool MW: 238.08 g/mol LCMS LC-HRMS Analysis Exact Mass: 236.990 Da Isotope Check (79Br/81Br) Start->LCMS Mass Profiling NMR 1D & 2D NMR (HSQC, HMBC, COSY) Start->NMR Structural Elucidation Triazole 1-Benzyl-4-bromo-1H-1,2,3-triazole (Click Chemistry) LCMS->Triazole m/z 237.997 [M+H]+ Quinoline 7-Bromo-3,4-quinolinediamine (Kinase Inhibitor) LCMS->Quinoline Pyrazole 5-Amino-4-(4-bromophenyl)pyrazole (Building Block) LCMS->Pyrazole NMR->Triazole Regiochemistry NMR->Quinoline NMR->Pyrazole Validation In Vitro Assay & Target Validation Triazole->Validation Quinoline->Validation Pyrazole->Validation

Analytical and synthetic workflow for the structural elucidation and validation of C9H8BrN3 isomers.

References

  • CID 5488093 | C9H8BrN3 Source: PubChem, National Library of Medicine URL:[Link]

  • 7-Bromo-3,4-quinolinediamine | CID 91619941 Source: PubChem, National Library of Medicine URL:[Link]

  • 1-Benzyl-4-bromo-1h-1,2,3-triazole | CID 13973357 Source: PubChem, National Library of Medicine URL:[Link]

Sources

Technical Guide: Structural Informatics, Synthesis, and Pharmacological Applications of 6-Bromo-N-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of targeted oncology and kinase inhibitor design, the quinazoline scaffold represents a privileged pharmacophore. Specifically, 6-bromo-N-methylquinazolin-4-amine serves as a critical intermediate and a highly active binding moiety in the development of inhibitors targeting the Raf/MEK/ERK signaling cascade [1]. This technical guide deconstructs the structural informatics (SMILES and InChI), details a self-validating synthetic methodology, and explains the causality behind its pharmacological efficacy.

Chemical Identity & Structural Informatics

To integrate this compound into high-throughput screening libraries or computational docking models, precise structural identifiers are required. The causality behind these identifiers lies in their ability to map 3D topological data into machine-readable 1D strings [2].

SMILES Derivation

The canonical SMILES string for 6-bromo-N-methylquinazolin-4-amine is: CNc1ncnc2ccc(Br)cc12

Causality of the String Topology:

  • CN : Dictates the N-methylamine group. Its placement at the beginning of the string anchors it to the highly electrophilic C4 position of the quinazoline core.

  • c1ncnc2 : Represents the pyrimidine ring fused to the benzene ring. The alternating lowercase letters denote the aromaticity of the nitrogen-containing heterocycle.

  • ccc(Br)cc12 : Maps the benzene ring. The (Br) explicitly branches the bromine atom at the C6 position. The 12 at the end signifies the ring closure at the bridgehead carbons (C4a and C8a), finalizing the bicyclic system.

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a strictly unique, layered representation of the molecule [3].

Standard InChI: InChI=1S/C9H8BrN3/c1-11-9-6-4-5(10)2-3-7(6)12-8-13-9/h2-4,8H,1H3,(H,11,12,13)

Connectivity Breakdown (The "Why"):

  • c1-11-9 : Maps the methyl carbon (1) to the exocyclic amine nitrogen (11), which is bonded to the C4 carbon (9).

  • 5(10) : Explicitly links the C6 carbon (5) to the bromine atom (10), confirming the regiochemistry of the halogenation.

  • h2-4,8H,1H3... : The hydrogen layer validates the tautomeric state, confirming the proton resides on the exocyclic amine (11) rather than the ring nitrogens (12, 13), which is critical for ATP-competitive hydrogen bonding in kinase active sites.

The InChIKey is a fixed 27-character SHA-256 hash of the InChI string (e.g., formatted as XXXXXXXXXXXXXX-UHFFFAOYSA-N), designed to facilitate rapid database indexing without the computational overhead of parsing the full structural string.

Physicochemical Properties Summary
PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H8BrN3Defines exact stoichiometry and isotopic distribution.
Molecular Weight 238.09 g/mol Highly optimal for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (NH)Essential for interacting with the kinase hinge region.
H-Bond Acceptors 2 (N1, N3)Modulates solubility and secondary binding interactions.

Methodological Protocol: Step-by-Step Synthesis

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . Every step must have a clear chemical causality and an analytical checkpoint to prevent the propagation of errors.

Synthesis SM 2-Amino-5-bromobenzoic acid Int1 6-Bromoquinazolin-4(3H)-one SM->Int1 Formamide 150°C Int2 4-Chloro-6-bromoquinazoline Int1->Int2 POCl3 Reflux Prod 6-bromo-N-methylquinazolin-4-amine Int2->Prod CH3NH2 THF, 0°C

Figure 1: Step-by-step synthetic workflow for 6-bromo-N-methylquinazolin-4-amine.

Step 1: Cyclocondensation

Protocol: Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in neat formamide (excess). Heat the mixture to 150°C for 12 hours. Cool to room temperature, precipitate with water, filter, and dry.

  • Causality: Formamide acts dually as the solvent and the synthon, providing both the C2 carbon and the N3 nitrogen required to close the pyrimidine ring. The high temperature is thermodynamically required to drive the dehydration steps.

  • Self-Validation: IR spectroscopy will show the appearance of a strong lactam C=O stretch at ~1680 cm⁻¹, confirming ring closure to 6-bromoquinazolin-4(3H)-one.

Step 2: Halogenation

Protocol: Suspend 6-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 10 eq). Reflux at 105°C for 4 hours. Carefully quench the excess POCl3 over crushed ice, extract with dichloromethane, dry over Na2SO4, and concentrate.

  • Causality: The quinazolinone exists in a lactam-lactim tautomeric equilibrium. POCl3 selectively converts the lactim hydroxyl group into a chloride. This transforms the C4 position from a stable amide-like carbon into a highly reactive electrophilic center bearing an excellent leaving group.

  • Self-Validation: TLC (Hexanes/EtOAc) will show a significant shift to a higher Rf value due to the loss of the polar hydrogen-bonding lactam motif.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Protocol: Dissolve 4-chloro-6-bromoquinazoline (1.0 eq) in anhydrous THF and cool to 0°C. Dropwise add a solution of methylamine (CH3NH2, 2.0 M in THF, 2.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Concentrate and purify via flash chromatography.

  • Causality: The electron-withdrawing nature of the N1 and N3 nitrogens makes the C4 carbon highly susceptible to nucleophilic attack. The reaction is initiated at 0°C to prevent the competitive displacement of the C6 bromine, ensuring absolute regioselectivity.

  • Self-Validation (LC-MS & NMR):

    • LC-MS: The mass spectrum will display a characteristic 1:1 isotopic doublet at m/z 238 and 240 [M+H]⁺, validating the retention of the 79Br/81Br isotopes.

    • 1H NMR (CD3OD): A distinct new singlet at ~3.11 ppm (integrating for 3H) confirms the successful installation of the N-methyl group.

Biological Application & Pharmacological Relevance

6-bromo-N-methylquinazolin-4-amine is not just a chemical intermediate; it is a rationally designed pharmacophore used to inhibit the Raf/MEK/ERK pathway, which is frequently hyperactivated in human cancers (e.g., BRAF V600E mutations) [1].

RafMekErk EGF Growth Factor (EGF) RTK Receptor Tyrosine Kinase EGF->RTK RAS RAS (KRAS/NRAS) RTK->RAS RAF RAF Kinase (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Outcome Cell Proliferation & Survival ERK->Outcome Inhibitor Quinazoline Inhibitor Inhibitor->RAF Inhibits

Figure 2: Raf/MEK/ERK signaling cascade and inhibitory action of the quinazoline scaffold.

Mechanistic Causality of Binding:

  • Hinge Region Binding: The N1 nitrogen and the exocyclic N-methylamine act as a bidentate hydrogen bond acceptor/donor pair. This mimics the adenine ring of ATP, allowing the compound to competitively anchor into the kinase hinge region.

  • Hydrophobic Pocket Exploitation: The bulky, lipophilic bromine atom at the C6 position is specifically vectored to project deep into a hydrophobic specificity pocket within the Raf kinase domain, significantly enhancing binding affinity and target selectivity over other kinases.

References

  • Array Biopharma Inc. (2012). WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors. Google Patents.
  • InChI Trust. (2026). About the IUPAC InChI Standard. InChI Trust Official Website. URL:[Link]

  • Wikipedia Contributors. (2026). International Chemical Identifier. Wikipedia, The Free Encyclopedia. URL:[Link]

4-Methylamino-6-bromoquinazoline: Nomenclature, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the quinazoline scaffold is universally recognized as a "privileged structure." Specifically, 4-methylamino-6-bromoquinazoline serves as a highly versatile, bifunctional intermediate. As a Senior Application Scientist, I have observed firsthand how this molecule bridges the gap between raw chemical building blocks and advanced ATP-competitive kinase inhibitors. The C4-methylamino group is meticulously designed to establish critical hydrogen bonds within the kinase hinge region, while the C6-bromo substituent acts as a robust synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical guide on the nomenclature, structural rationale, and validated synthetic protocols for this critical intermediate.

Chemical Identity and Nomenclature

Accurate nomenclature is the bedrock of reproducible drug discovery. While "4-methylamino-6-bromoquinazoline" is widely used in laboratory vernacular, its formal IUPAC designation is 6-bromo-N-methylquinazolin-4-amine . Ensuring the correct CAS Registry Number is utilized prevents critical errors in procurement and database querying.

Table 1: Physicochemical Properties & Nomenclature
PropertyValue
IUPAC Name 6-bromo-N-methylquinazolin-4-amine
Common Synonyms 4-methylamino-6-bromoquinazoline; 6-bromo-4-(methylamino)quinazoline
CAS Registry Number 32084-60-9
Chemical Formula C

H

BrN

Molecular Weight 238.08 g/mol
Structural Class Bicyclic Heterocycle (Pyrimidine + Benzene fusion)

Data supported by chemical registry databases[1] and[2].

Structural Rationale in Drug Design

The architecture of 6-bromo-N-methylquinazolin-4-amine is not coincidental; it is a product of rational drug design. The quinazoline core mimics the adenine ring of adenosine triphosphate (ATP).

When targeting hyperproliferative disorders, researchers frequently utilize this scaffold to inhibit the Raf/MEK/ERK (MAPK) signaling pathway [3[3]]. B-Raf mutations (such as V600E) cause constitutive activation of this pathway, driving tumorigenesis. By anchoring the quinazoline core into the ATP-binding pocket of Raf kinase, downstream phosphorylation is halted.

Pathway RTK Receptor Tyrosine Kinase Ras Ras GTPase RTK->Ras Activates Raf Raf Kinase (Target) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inhibitor Quinazoline Inhibitor Inhibitor->Raf ATP-competitive Inhibition

Fig 1: The Raf/MEK/ERK signaling pathway and targeted inhibition at the Raf kinase node.

Furthermore, this core is heavily utilized in the synthesis of inhibitors targeting Cdc2-like kinases (Clk1-4) and Dyrk1A, which are critical regulators of pre-mRNA splicing [4[4]].

Experimental Workflow: Nucleophilic Aromatic Substitution (S Ar)

To synthesize 6-bromo-N-methylquinazolin-4-amine, a highly efficient Nucleophilic Aromatic Substitution (S


Ar) is employed. The protocol below details the methodology, emphasizing the causality behind each chemical parameter to ensure a self-validating and robust system.
Step-by-Step Methodology
  • Preparation : Dissolve 6-bromo-4-chloroquinazoline (1.0 equivalent, e.g., 1.23 mmol) in anhydrous N,N-Dimethylformamide (DMF) (approx. 8 mL) under an inert nitrogen atmosphere at 25 °C.

  • Reagent Addition : Add methylamine (1.0 to 1.1 equivalents) to the stirring solution. If using a hydrochloride salt of methylamine, adjust the base equivalents accordingly.

  • Base Addition : Dropwise add N,N-Diisopropylethylamine (DIPEA / Hünig's base) (1.0 to 1.5 equivalents).

  • Reaction : Stir the mixture continuously at room temperature (25 °C) for 2 hours.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL). Wash the organic layer extensively with distilled water (3x) and brine (1x) to partition and remove the highly polar DMF and DIPEA salts.

  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via trituration with Dichloromethane (DCM) to yield the pure product [5[5]].
Causality & Mechanistic Insights
  • Why DMF? The C4 position of the quinazoline ring is highly electrophilic due to the inductive pull of the N1 and N3 nitrogens. DMF, a polar aprotic solvent, stabilizes the negatively charged Meisenheimer complex intermediate, drastically accelerating the S

    
    Ar reaction.
    
  • Why Hünig's Base? DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as a proton sponge to neutralize the HCl byproduct generated during the substitution. This prevents the protonation of methylamine (which would destroy its nucleophilicity) without competing for the C4 electrophilic center.

  • Why Room Temperature? Elevated temperatures are actively avoided. Heating the reaction can lead to off-target substitution at the C2 position or promote hydrolysis of the C-Cl bond if trace moisture is present.

Self-Validating Protocol Metrics

To verify the success of this protocol before proceeding to cross-coupling, employ LC-MS. The starting material exhibits a classic chlorine isotope pattern (M/M+2 ratio of 3:1). Upon successful substitution, the mass spectrum will shift to reveal a distinct bromine isotope pattern (M/M+2 ratio of 1:1) at m/z 238/240, confirming the displacement of chlorine and the retention of the critical C6-bromo handle.

Downstream Diversification: Suzuki-Miyaura Cross-Coupling

Once synthesized, the 6-bromo-N-methylquinazolin-4-amine intermediate is subjected to Suzuki-Miyaura cross-coupling. The C6-bromo group allows medicinal chemists to systematically introduce various aryl or heteroaryl boronic acids, probing the hydrophobic pockets of target kinases to optimize binding affinity and selectivity.

SynthWorkflow SM 6-bromo-4-chloroquinazoline Int 6-bromo-N-methylquinazolin-4-amine (CAS: 32084-60-9) SM->Int SNAr Reagents Methylamine, DIPEA Solvent: DMF, 25°C Reagents->Int Conditions Prod 6-Aryl-N-methylquinazolin-4-amines (Kinase Inhibitor Library) Int->Prod C-C Coupling Coupling Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Coupling->Prod Conditions

Fig 2: Synthetic workflow from 6-bromo-4-chloroquinazoline to diverse kinase inhibitor libraries.

Table 2: Typical S Ar Reaction Optimization Parameters

The following table summarizes quantitative optimization data typical for this class of transformation, demonstrating why the chosen protocol is superior.

SolventBaseTemperatureTimeTarget YieldObservation / Causality
DMF DIPEA 25 °C (RT) 2 h >85% Optimal stabilization of transition state; high purity.
THFTEA60 °C4 h60-70%Undesired thermal degradation and trace hydrolysis observed.
DCMNone (excess amine)25 °C (RT)12 h<50%Incomplete conversion; poor solubility of starting material.

References

  • ChemicalBook . "6-bromo-N-methylquinazolin-4-amine". Source: chemicalbook.com. URL: 1

  • Google Patents . "WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors". Source: google.com. URL:3

  • HxChem . "化工词典-B (32084-60-9)". Source: hxchem.net. URL: 2

  • PMC - NIH . "Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk)". Source: nih.gov. URL: 4

  • Google Patents . "WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use". Source: google.com. URL: 5

Sources

Quinazoline pharmacophore building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Quinazoline Scaffold: Engineering Precision into Drug Discovery

Introduction: The "Privileged" Architecture

In the landscape of medicinal chemistry, few scaffolds command the reverence accorded to the quinazoline ring system. Defined by Wermuth as a "privileged structure," this bicyclic fusion of a benzene and a pyrimidine ring possesses an inherent affinity for diverse biological targets, most notably the ATP-binding pockets of protein kinases.

For the drug discovery professional, the quinazoline is not merely a chemical intermediate; it is a tunable chassis.[1] From the early alpha-adrenergic blockers like Prazosin to the precision oncology of Osimertinib , the scaffold’s utility lies in its rigid planar geometry, which mimics the adenine base of ATP, allowing it to anchor deeply within the kinase hinge region.

This guide moves beyond the textbook definitions to the practical engineering of quinazoline-based therapeutics, focusing on synthetic accessibility, structure-activity relationships (SAR), and the logic driving modern inhibitor design.

Structural Biology & Binding Mechanics

To design a better drug, one must understand the "handshake" between the molecule and its target.[2] In the context of Epidermal Growth Factor Receptor (EGFR) inhibition—the most prolific application of this scaffold—the binding mode is distinct and highly conserved.

The Hinge Interaction

The quinazoline core binds to the kinase hinge region via a bidentate hydrogen bonding network:

  • N1 Position (Acceptor): The nitrogen at position 1 serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide hydrogen of a specific residue (e.g., Met793 in EGFR).

  • N3 Position (Water-Mediated): While N1 binds directly, the N3 nitrogen often engages in a water-mediated hydrogen bond network (e.g., with Thr766 ), stabilizing the scaffold within the pocket.

The Hydrophobic Occupancy

The C4 position is the vector for potency. Substitution here with a hydrophobic aromatic amine (aniline) allows the molecule to project into the hydrophobic back pocket, displacing water and locking the active conformation of the enzyme.

Synthetic Architectures: From Building Blocks to Leads

The utility of quinazolines stems from their synthetic modularity. We rarely build the ring from scratch in late-stage discovery; instead, we utilize robust intermediates.

Core Synthetic Strategies

The two dominant routes for accessing the pharmacophore are the Niementowski Synthesis (classic) and the 4-Chloro Displacement (modern workhorse).

Diagram 1: Strategic Synthesis Pathways This workflow illustrates the conversion of raw materials into functionalized drug candidates.

QuinazolineSynthesis cluster_0 Activation Phase Anthranilic Anthranilic Acid (Starting Material) Quinazolinone 4(3H)-Quinazolinone (Stable Intermediate) Anthranilic->Quinazolinone Niementowski Cyclization Formamide Formamide/Amide Formamide->Quinazolinone ChloroQ 4-Chloroquinazoline (Activated Core) Quinazolinone->ChloroQ POCl3 / Base Chlorination Drug Final Drug Candidate (e.g., Gefitinib Analog) ChloroQ->Drug SnAr Displacement (Key Step) Aniline Functionalized Aniline (R-Group) Aniline->Drug

Caption: The standard medicinal chemistry workflow for generating 4-anilinoquinazoline libraries via the reactive 4-chloro intermediate.

Detailed Experimental Protocol: The "Workhorse" Reaction

The conversion of a 4(3H)-quinazolinone to a 4-chloroquinazoline, followed by nucleophilic aromatic substitution (SNAr), is the industry standard for generating libraries. Below is a rigorous protocol for synthesizing a 4-anilino-6,7-dialkoxyquinazoline (Gefitinib core).

Step 1: Chlorination (Activation)

Objective: Convert the inert amide carbonyl into a reactive electrophile.

  • Reagents: 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), Phosphoryl chloride (POCl3, 10.0 eq - solvent/reagent), Diisopropylethylamine (DIPEA, 1.5 eq).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Suspend the quinazolinone in neat POCl3.

    • Add DIPEA dropwise (Caution: Exothermic). The base catalyzes the reaction and scavenges HCl.

    • Reflux at 105°C for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a non-polar spot (chloride).

  • Workup (Critical Safety):

    • Cool to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to hydrolyze excess POCl3. Warning: This generates significant HCl gas and heat.

    • Neutralize with saturated NaHCO3 to pH 8.

    • Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

    • Result: Unstable yellow solid (Use immediately or store under N2 at -20°C).

Step 2: SNAr Displacement (Library Generation)

Objective: Install the selectivity-driving aniline.

  • Reagents: 4-Chloro-intermediate (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve the chloro-quinazoline in IPA (0.1 M concentration).

    • Add the aniline.

    • Reflux at 85°C for 3–6 hours.

  • Causality: As the reaction proceeds, HCl is generated. The product, being basic, often precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification.

  • Isolation: Filter the precipitate. Wash with cold IPA and Et2O. This yields the high-purity HCl salt of the drug.

Strategic SAR: Engineering Selectivity

The "SAR" (Structure-Activity Relationship) of the quinazoline scaffold is well-mapped. Modifications at specific positions yield predictable shifts in physicochemical and biological properties.[1]

Table 1: Positional SAR Logic

PositionFunctionEngineering GoalExample Modification
N1 H-Bond AcceptorEssential for ATP-mimicry.Do Not Modify (Loss of potency).
C2 Electronic TuningModulates pKa of N1; steric tolerance is low in EGFR.H (Standard), -NH2 (Solubility), -CF3 (Metabolic stability).
C4 Primary PharmacophoreOccupies hydrophobic pocket; determines potency.3-chloro-4-fluoroaniline (Gefitinib); 3-ethynylaniline (Erlotinib).
C6 Solubilizing TailSolvent-exposed region; improves PK/PD.Morpholine, Piperidine, PEG chains.
C7 Electronic/SolubilitySecondary solvent interaction.Methoxy (Electron donating), Acrylamide (Covalent warhead).

Advanced Applications: The Covalent Evolution

The most significant evolution in quinazoline chemistry is the shift from reversible to covalent inhibition.

The Problem: First-generation drugs (Gefitinib) bind reversibly.[3] The T790M mutation in EGFR increases the receptor's affinity for ATP, outcompeting the drug. The Solution: Afatinib and Dacomitinib . The Mechanism: By attaching a Michael acceptor (acrylamide) to the C6 or C7 position, the drug initially binds reversibly, positioning the warhead next to a non-catalytic cysteine residue (Cys797 in EGFR). A nucleophilic attack ensues, forming a permanent covalent bond.

Diagram 2: The Covalent Pharmacophore Map

QuinazolineSAR cluster_mechanism Mechanism of Action Core Quinazoline Core (Scaffold) N1 N1: Hinge Binder (Essential H-Bond) Core->N1 ATP Mimicry C4 C4: Hydrophobic Head (Potency Driver) Core->C4 S_NAr Site C6 C6: Solubilizing Tail (PK Modulation) Core->C6 Solvent Exposed C7 C7: Warhead Position (Covalent Cys797 Trap) Core->C7 Electrophile

Caption: SAR map highlighting the functional roles of specific quinazoline ring positions in 2nd/3rd generation kinase inhibitors.

Future Outlook

The quinazoline scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras). By attaching an E3 ligase linker to the solvent-exposed C6/C7 positions, researchers can degrade the target protein rather than merely inhibiting it. This breathes new life into "failed" quinazoline inhibitors that had high affinity but poor catalytic suppression.

References

  • Wermuth, C. G. (2004). "In search of the hidden pharmacophore: Selective protein binding." Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA). (2003).[3] "Iressa (gefitinib) Label and Approval History." FDA Approved Drug Products.[3][4][5][6] Link

  • RSC Advances. (2024). "S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study." Royal Society of Chemistry. Link

  • Molecules. (2021). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[1][5][7][8][9] MDPI. Link

  • BenchChem. (2025). "Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery."[1] BenchChem Technical Guides. Link

Sources

Engineering the 6-Bromo-4-Quinazolinone Scaffold: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its structural versatility and broad spectrum of pharmacological activities. The introduction of a bromine atom at the 6-position of the 4-quinazolinone ring fundamentally alters the molecule's electronic distribution and lipophilicity. As an application scientist in drug discovery, I have observed that this specific halogenation not only improves metabolic stability but also optimizes the steric fit within the hydrophobic pockets of target kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1].

This technical guide deconstructs the synthetic pathways, mechanistic pharmacology, and validation protocols essential for developing and evaluating 6-bromo-4-quinazolinone derivatives.

Synthetic Architecture and Causality

The generation of 6-bromo-4-quinazolinone libraries relies on a robust, two-step dehydrative cyclization process[1].

Mechanistic Rationale: The use of 5-bromoanthranilic acid as a starting material ensures the regiochemistry of the bromine atom is fixed early in the synthesis. In the first step, acetic anhydride serves a dual purpose: it acts as both the solvent and the acylating agent, driving the formation of the highly reactive 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate[1].

The second step involves a nucleophilic attack by a substituted aniline, conducted in glacial acetic acid[2]. Why glacial acetic acid? The weak acidity of the solvent protonates the benzoxazine carbonyl, increasing its electrophilicity. This facilitates the nucleophilic ring-opening by the aniline, which is immediately followed by dehydrative ring closure (cyclization) to form the thermodynamically stable quinazolinone core[2].

Synthesis_Workflow SM 5-Bromoanthranilic Acid + Acetic Anhydride Step1 Reflux (TLC Monitoring) SM->Step1 Int 6-Bromo-2-methyl- 3,1-benzoxazin-4-one Step1->Int Step2 Substituted Aniline Glacial Acetic Acid / Reflux Int->Step2 Prod 6-Bromo-2-methyl-3- (substituted phenyl)- (3H)-quinazolin-4-one Step2->Prod

Two-step synthetic workflow for 6-bromo-4-quinazolinone derivatives.

Physicochemical Properties of Key Derivatives

To illustrate the structural diversity and thermal stability achievable via this synthetic route, Table 1 summarizes the physicochemical and analytical data for representative styryl hemicyanine derivatives of 6-bromo-quinazolinone methiodide (QMeI)[3].

Table 1: Analytical Data for Synthesized 6-Bromo-Quinazolinone Derivatives

Compound IDSubstitutionMolecular FormulaYield (%)Melting Point (°C)Halogen Content (Calculated / Found %)
1C3 2-p DMAPS 6-Br QMeIC20H21N3OIBr66.719320.23 / 20.10
2C3 2-p DMANS 6-Br QMeIC24H23N3OIBr69.321815.33 / 15.21

Note: DMAPS = dimethylaminophenyl styryl; DMANS = dimethylaminonaphthyl styryl. The β-haloaryl derivatives demonstrate high synthetic fidelity and reliable elemental composition[3].

Mechanistic Pharmacology: Target Engagement

Oncology: EGFR Tyrosine Kinase Inhibition

A primary mechanism of action for 6-bromo-4-quinazolinone derivatives in oncology is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers[1].

Mechanism: The quinazolinone core acts as an ATP-competitive inhibitor. It mimics the adenine ring of ATP, inserting itself into the ATP-binding cleft of the EGFR tyrosine kinase domain[1]. The 6-bromo substituent is critical; it projects deep into a hydrophobic sub-pocket within the kinase cleft, maximizing Van der Waals interactions and displacing water molecules, which provides a favorable entropic driving force for binding. This blockade prevents the auto-phosphorylation of the receptor, effectively silencing downstream PI3K/AKT and RAS/MAPK signaling cascades, culminating in cell cycle arrest and apoptosis[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Activates ATP ATP-Binding Domain EGFR->ATP Conformational Change Inhibitor 6-Bromo-4-Quinazolinone Derivative Inhibitor->ATP Competitive Binding Signaling Downstream Signaling (PI3K / RAS / MAPK) ATP->Signaling Blocked Proliferation Uncontrolled Cell Growth & Proliferation Signaling->Proliferation Prevented Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induced

Mechanism of EGFR inhibition by 6-bromo-4-quinazolinone derivatives.

Antimicrobial and Anti-inflammatory Activity

Beyond oncology, the scaffold exhibits broad-spectrum utility. The lipophilicity imparted by the 6-bromo group enhances penetration through bacterial cell walls, making these derivatives viable candidates against S. aureus and E. coli[3]. Furthermore, in vivo models, such as the carrageenan-induced paw edema test in rats, have validated their anti-inflammatory properties, highlighting their potential against chronic inflammatory diseases[1].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic checkpoints.

Protocol A: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one
  • Intermediate Formation: Suspend 5-bromoanthranilic acid (1.0 eq) in an excess of acetic anhydride (5.0 eq). Reflux the mixture for 3-4 hours[2].

    • Causality Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar anthranilic acid spot confirms the formation of the less polar benzoxazine intermediate.

  • Isolation: Cool to room temperature, filter the precipitate, wash with cold hexane to remove residual acetic anhydride, and dry in vacuo to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one[2].

  • Nucleophilic Cyclization: Dissolve the intermediate (1.0 eq) in glacial acetic acid. Add the desired substituted aniline (1.2 eq). Reflux for 4-6 hours[2].

    • Causality Check: The slight excess of aniline ensures complete consumption of the intermediate.

  • Precipitation & Purification: Pour the hot mixture over crushed ice. The sudden drop in temperature and change in solvent polarity forces the hydrophobic quinazolinone product to precipitate[1]. Filter, wash with distilled water to neutralize the acid, and recrystallize from hot ethanol to achieve high purity[2].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in 5% CO₂[1].

    • Causality Check: This 24-hour window is critical to allow cells to exit the suspension shock phase, adhere to the plastic, and re-enter the logarithmic growth phase, ensuring they are metabolically active when the drug is applied.

  • Compound Treatment: Aspirate the media and treat cells with serial dilutions of the synthesized 6-bromo-4-quinazolinone derivatives (e.g., 0.1 to 100 µM) in fresh media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib, Cisplatin)[1]. Incubate for 24-48 hours[2].

  • Viability Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Carefully aspirate the media and dissolve the crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader to calculate IC₅₀ values[2].

Conclusion

The 6-bromo-4-quinazolinone scaffold is a highly modular and pharmacologically rich pharmacophore. By understanding the mechanistic causality behind its synthesis—specifically the role of mild acid catalysis in ring-closure—and its biological target engagement via hydrophobic pocket exploitation, researchers can rationally design next-generation therapeutics with enhanced efficacy profiles across oncology, infectious diseases, and inflammation.

References

  • Title: The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide Source: BenchChem URL
  • Title: Synthesis of some quinazolinonium styryl hemicyanines (QSH)

Sources

Beyond the Boilerplate: A Comprehensive Safety and Handling Guide for Halogenated Quinazoline Amines in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated quinazoline amines represent a privileged structural scaffold in modern medicinal chemistry. Most notably, they function as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), serving as the active pharmaceutical ingredients (APIs) in blockbuster oncology drugs like gefitinib, erlotinib, and afatinib[1].

However, the translation of these highly active molecules from benchtop synthesis to formulation requires rigorous, scientifically grounded safety protocols. Standard Safety Data Sheets (SDS) often provide generic, boilerplate hazard statements that fail to explain the underlying chemical behavior of the API. This whitepaper deconstructs the SDS for halogenated quinazoline amines, bridging the gap between molecular toxicology and practical, self-validating laboratory safety workflows.

Physicochemical Profiling and Quantitative Hazard Data

The core structure of these compounds consists of a bicyclic quinazoline ring, typically functionalized with a primary or secondary amine and various halogen atoms (fluorine, chlorine, or bromine). The strategic placement of halogens serves a dual purpose in drug design: it increases the molecule's lipophilicity (LogP), thereby enhancing cellular membrane permeability, and it locks the molecule into a conformation that perfectly mimics ATP, allowing it to competitively bind the EGFR kinase domain[2].

From a safety perspective, this high lipophilicity means the compounds are readily absorbed through the skin and mucosal membranes[3]. Furthermore, their micronized powder forms—engineered for maximum bioavailability—are highly electrostatic and prone to aerosolization, presenting a severe inhalation hazard[4].

Table 1: Comparative Quantitative Safety Metrics
Compound / APITargetAcute Toxicity (Oral LD50)Environmental HazardKey GHS Hazard Statements
Erlotinib HCl EGFR1000 - 2000 mg/kg (Rabbit)Aquatic Chronic 2 (H411)H302, H312, H332, H315, H351, H361[3],[5]
Gefitinib EGFR> 2000 mg/kg (Rat)Aquatic Chronic 2 (H411)H302, H315, H319, H351, H373
2-(Chloromethyl)-4-methylquinazoline Synthesis Intermediate< 1000 mg/kg (Estimated)Not ClassifiedH314 (Severe Burns), H317, H341[6]

(Data synthesized from verified SDS records provided by Cayman Chemical, Astellas, and Benchchem[3],[7],[6])

Mechanistic Toxicology: The "Why" Behind the Hazards

To design effective safety controls, scientists must understand the causality behind the hazard statements. The toxicological profile of halogenated quinazoline amines is bifurcated into on-target (pharmacological) and off-target (metabolic) mechanisms.

On-Target Toxicity (EGFR Inhibition)

Because these compounds are exquisitely tuned to inhibit EGFR[2], accidental exposure directly disrupts normal epidermal growth factor signaling in healthy personnel. This manifests as severe skin rashes, mucosal irritation, and gastrointestinal disturbances[5]. Furthermore, because EGFR signaling is critical for embryonic development, these compounds carry strict H361 (Suspected of damaging fertility or the unborn child) designations[3].

Off-Target Toxicity (Metabolic Activation)

The amine group and the halogenated aromatic rings can undergo hepatic metabolism via CYP450 enzymes. The oxidation of these structures can generate reactive electrophilic intermediates (e.g., quinone imines). These intermediates covalently bind to cellular macromolecules, leading to idiosyncratic hepatotoxicity and acting as haptens that trigger severe allergic skin sensitization (H317 )[3],[7].

ToxicityPathway cluster_0 On-Target (Pharmacological) cluster_1 Off-Target (Toxicological) Exposure API Exposure (Inhalation/Dermal) EGFR EGFR Inhibition (ATP-pocket binding) Exposure->EGFR High Affinity CYP450 Hepatic CYP450 Metabolism Exposure->CYP450 Systemic Absorption Skin Epidermal Dysfunction (Skin Rash/Irritation) EGFR->Skin Repro Embryo-fetal Toxicity (H361) EGFR->Repro Reactive Reactive Intermediates (Quinone Imines) CYP450->Reactive Oxidation Hepato Hepatotoxicity & Sensitization (H317) Reactive->Hepato Covalent Binding

Pathways of on-target and off-target toxicity for halogenated quinazoline amines.

Experimental Protocols: Safe Handling and Containment Validation

Relying solely on Personal Protective Equipment (PPE) is a flawed strategy when handling potent APIs. The following self-validating protocol must be employed when synthesizing, weighing, or formulating halogenated quinazoline amines to maintain exposure below the Occupational Exposure Band (OEB) limit (typically <1 µg/m³).

Step-by-Step Methodology for Handling Potent Quinazoline Amines
  • Engineering Controls (The VBE):

    • Action: Conduct all powder handling inside a certified Ventilated Balance Enclosure (VBE) maintaining a face velocity of 0.4 - 0.5 m/s. Do not use a standard chemical fume hood.

    • Causality: Standard fume hoods create turbulent airflow vortices that scatter micronized API dust. VBEs provide a smooth, laminar sweep that prevents aerosolization[4].

  • Static Elimination:

    • Action: Expose the API container and sampling spatulas to an anti-static ionizer fan for 30 seconds prior to opening.

    • Causality: Halogenated aromatics carry high triboelectric static charges. Neutralizing this charge prevents the powder from aggressively repelling and "jumping" out of the container—a primary cause of invisible surface contamination.

  • Transfer & Weighing:

    • Action: Use a V-shaped, conductive spatula to transfer the required mass into a pre-tared, amber glass vial with a PTFE-lined cap.

    • Causality: PTFE caps ensure chemical compatibility, while amber glass protects the highly photosensitive quinazoline core from UV-induced degradation.

  • Self-Validation (Swab Testing):

    • Action: Post-transfer, wet a cleanroom swab with a 50:50 Methanol:Water solution and swab the VBE airfoil and balance pan. Analyze the swab extract via LC-MS/MS.

    • Causality: Visual inspection is inadequate for potent TKIs. The protocol is only considered "complete" when a negative LC-MS/MS result validates the containment, ensuring the workspace is safe for the next researcher.

Emergency Response: Spill Decontamination Workflow

In the event of a powder spill, standard sweeping or dry vacuuming is strictly prohibited, as it immediately generates a massive cloud of hazardous dust[5].

Step-by-Step Spill Decontamination
  • Isolation: Evacuate the immediate area and allow 15 minutes for aerosolized dust to settle.

  • Wetting: Gently mist the spilled powder with a 5% sodium hypochlorite solution or a specialized laboratory surfactant blend. Avoid high-pressure spray streams[7].

    • Causality: Wetting physically suppresses the dust. The hypochlorite acts chemically to partially oxidize the amine, destroying the pharmacophore and reducing its biological activity.

  • Absorption: Cover the wetted area with absorbent pads. Work strictly from the outside in to prevent spreading the footprint of the spill.

  • Secondary Cleaning: Wash the surface with a high-pH detergent, followed by a distilled water rinse.

    • Causality: Halogenated quinazoline amines (often supplied as hydrochloride salts) are highly soluble in acidic conditions but precipitate and degrade in basic conditions, aiding in their physical removal from non-porous surfaces.

SpillResponse Spill API Powder Spill Isolate 1. Isolate Area (Allow dust to settle) Spill->Isolate Wet 2. Wetting (Mist with Surfactant) Isolate->Wet Absorb 3. Absorb & Collect (Work outside-in) Wet->Absorb Decon 4. Chemical Decon (High-pH Detergent) Absorb->Decon Validate 5. LC-MS Swab Validation Decon->Validate

Step-by-step emergency response workflow for halogenated quinazoline amine spills.

References

  • Erlotinib (hydrochloride) - Safety Data Sheet. Cayman Chemical.3

  • Tarceva® (erlotinib) Tablets - Safety Data Sheet. Astellas.7

  • USP SDS US - Erlotinib Hydrochloride. CymitQuimica.5

  • Erlotinib SDS, 183321-74-6 Safety Data Sheets. ECHEMI. 4

  • 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier. Benchchem. 6

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. 1

  • EGFR (L858R) Protein, active, 10 µg | 14-626. Merck Millipore. 2

Sources

Methodological & Application

Application Note: Reaction Conditions for Methylamine Addition to 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026


 Amination for Quinazoline Scaffolds

Executive Summary

The conversion of 4-chloroquinazoline to 4-(methylamino)quinazoline is a foundational transformation in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). While the reaction proceeds via a standard Nucleophilic Aromatic Substitution (


), the specific instability of the C4-chloride bond toward hydrolysis necessitates precise control over reaction conditions.

This guide provides a validated protocol using anhydrous conditions to maximize yield (>90%) and minimize the formation of the thermodynamic dead-end byproduct, 4-quinazolinone. We recommend the use of Methylamine in THF or Methanol over aqueous solutions to suppress hydrolytic degradation.

Mechanistic Insight & Reaction Logic

The Electrophilic Center

The C4 position of the quinazoline ring is highly electrophilic due to the combined electron-withdrawing effects of the N1 and N3 nitrogen atoms. This makes the chloride a labile leaving group. However, this same activation makes the substrate prone to attack by water (hydrolysis).

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the desired amination and the undesired hydrolysis.

ReactionPathway Start 4-Chloroquinazoline (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate + MeNH2 (Fast) Byproduct 4-Quinazolinone (Hydrolysis impurity) Start->Byproduct + H2O (Competes) MeNH2 Methylamine (Nucleophile) Water Water (Impurity) Product 4-(Methylamino)quinazoline (Target) Intermediate->Product - HCl

Figure 1: Competitive reaction pathways. The rate of amination (


) must significantly exceed the rate of hydrolysis (

) to ensure high yields.

Critical Process Parameters (CPP)

The choice of solvent and base is not arbitrary; it dictates the workup efficiency and impurity profile.

Table 1: Solvent & Reagent Selection Matrix
ParameterRecommended ConditionRationaleRisk/Trade-off
Solvent Isopropanol (IPA) or THF IPA: Green solvent, product often precipitates as HCl salt. THF: Excellent solubility for starting material, compatible with MeNH2/THF.IPA: Nucleophilic competition (minor) if temp >80°C. THF: Product may remain soluble, requiring evaporation.
Reagent MeNH2 (2M in THF) Completely anhydrous; eliminates hydrolysis risk.More expensive than aqueous methylamine.
Base Triethylamine (

)
or Excess MeNH2
Neutralizes HCl byproduct to drive equilibrium.Excess MeNH2 is cleaner but requires 2 equivalents.

is cheaper.
Temp

Controls exotherm; prevents side reactions.Reaction may be slow if kept at

too long.

Standard Operating Procedure (Protocol)

This protocol utilizes Tetrahydrofuran (THF) as the solvent and Methylamine in THF to ensure strictly anhydrous conditions, suitable for scale-up from milligrams to grams.

Materials
  • Substrate: 4-Chloroquinazoline (1.0 equiv). Note: Ensure starting material is free of 4-quinazolinone (check LCMS).

  • Reagent: Methylamine (2.0 M solution in THF) (2.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) Optional if using excess methylamine.

  • Solvent: Anhydrous THF (10 volumes relative to substrate mass).

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Charge a dry round-bottom flask with 4-Chloroquinazoline (e.g., 1.0 g, 6.07 mmol).

    • Add Anhydrous THF (10 mL) and a magnetic stir bar.

    • Observation: The solution should be clear or slightly yellow. If cloudy, filter to remove hydrolyzed impurities.

    • Cool the reaction vessel to

      
        using an ice bath.
      
  • Addition (T = 10 min):

    • Add Methylamine (2.0 M in THF) dropwise over 5–10 minutes.

    • Stoichiometry Note: Use 2.5 equivalents (approx. 7.6 mL) to act as both nucleophile and acid scavenger.[1]

    • Exotherm Alert: Monitor internal temperature; keep below

      
       during addition.
      
  • Reaction (T = 10 min to 2 hours):

    • Remove the ice bath and allow the mixture to warm to Room Temperature (

      
      ).
      
    • Stir for 1–2 hours.

    • In-Process Control (IPC): Check by TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of 4-chloroquinazoline (

      
       164) and appearance of product (
      
      
      
      160).
  • Workup (Isolation):

    • Scenario A (Precipitation): If a white solid precipitates (Methylamine hydrochloride), filter the mixture. The filtrate contains the product. Concentrate the filtrate to dryness.

    • Scenario B (Aqueous Wash): Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash with saturated

      
       (2 x 10 mL) to remove salts. Wash with Brine (10 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is typically >95% pure.

    • Recrystallization can be performed from Isopropanol/Heptane if necessary.

Troubleshooting & Optimization

Issue: Hydrolysis (Formation of 4-Quinazolinone)
  • Symptom: LCMS shows peak at

    
     147 (M+H).
    
  • Cause: Moisture in solvent or reagent.

  • Fix: Switch from aqueous methylamine to MeNH2 in THF or Methanol. Dry the THF over molecular sieves before use.

Issue: Incomplete Conversion
  • Symptom: Starting material remains after 2 hours.

  • Cause: HCl byproduct is inhibiting the amine.

  • Fix: Add an auxiliary base like Triethylamine (1.5 equiv) or increase Methylamine to 3.0 equiv. Mild heating to

    
     is acceptable but increases hydrolysis risk.
    
Workflow Diagram

Workflow Step1 Dissolve 4-Cl-Q in THF Cool to 0°C Step2 Add MeNH2 (THF solution) Dropwise addition Step1->Step2 Step3 Warm to RT Stir 1-2 Hours Step2->Step3 Step4 IPC: Check TLC/LCMS (Look for m/z 160) Step3->Step4 Decision Complete? Step4->Decision Decision->Step3 No (Add more base) Workup Dilute with EtOAc Wash with NaHCO3 Decision->Workup Yes Isolate Concentrate & Recrystallize Workup->Isolate

Figure 2: Operational workflow for the synthesis of 4-(methylamino)quinazoline.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source: MDPI (Molecules), 2024. Context: Confirms C4 regioselectivity and reactivity of quinazoline electrophiles. URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry, 2021. Context: Discusses solvent effects (THF/Water) and microwave conditions for less reactive amines. URL:[Link]

  • Reaction of 4-chloroquinazolines with different amines. Source: ResearchGate (Journal of Receptors and Signal Transduction), 2012.[2][3] Context: Validates the use of Isopropanol and reflux conditions for aniline derivatives, serving as a baseline for reactivity comparison. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Methylquinazolin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Accelerated Workflows for Apoptosis Inducers and Kinase Inhibitors

Executive Summary & Pharmacological Context

N-methylquinazolin-4-amines represent a privileged pharmacophore in modern oncology and drug discovery. Compounds such as MPC-6827 (Azixa) and MPI-0441138 have demonstrated profound efficacy as potent apoptosis inducers, microtubule destabilizing agents, and EGFR kinase inhibitors 1[1][2]. The critical structural feature—the N-methyl group on the anilino linker—is essential for maximizing in vivo activity and blood-brain barrier penetration 1[1].

Historically, the synthesis of these heavily substituted quinazolines relied on conventional thermal heating (e.g., Niementowski condensation followed by chlorination and nucleophilic substitution), which suffers from prolonged reaction times, harsh conditions, and suboptimal yields. Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow by exploiting dielectric heating to rapidly and uniformly heat polar reaction mixtures, significantly reducing reaction times while improving purity profiles 3[3].

Mechanistic Insights: The Microwave Advantage & Dimroth Rearrangement

The transition from conventional heating to microwave irradiation is not merely a kinetic accelerant; it alters the reaction trajectory to favor specific rearrangements that are otherwise thermodynamically sluggish.

In the synthesis of N-methylquinazolin-4-amines, a highly efficient two-step multicomponent process is employed. First, anthranilonitrile reacts with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to form an acetimidamide intermediate. Subsequently, the addition of an N-methylarylamine triggers a microwave-accelerated Dimroth rearrangement 4[4].

Causality of Experimental Choices:

  • Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is chosen for its high microwave absorptivity (high loss tangent,

    
    ) and high boiling point, allowing the reaction to rapidly reach 200°C without excessive pressurization.
    
  • Catalyst (AlCl₃): Lewis acid catalysis is critical for activating the carbonitrile group, facilitating the nucleophilic attack by the secondary amine, which drives the subsequent ring-opening/ring-closing sequence characteristic of the Dimroth rearrangement 4[4].

  • Microwave Irradiation: Dielectric heating directly couples with the polar intermediates and the NMP solvent, bypassing the thermal conductivity limits of the reaction vessel. This localized superheating drops the activation energy barrier for the rearrangement, reducing a multi-day reflux into a 2-hour protocol 3[3].

Workflow Visualization

G Step1 Anthranilonitrile + DMA-DMA MW1 Microwave: 115°C, 2 min Step1->MW1 Int1 Acetimidamide Intermediate (Validation: TLC Check) MW1->Int1 Step2 Add N-methylarylamine + AlCl3 in NMP Solvent Int1->Step2 MW2 Microwave: 200°C, 2 hours (Dielectric Heating) Step2->MW2 Rearrange Dimroth Rearrangement MW2->Rearrange Product N-methylquinazolin-4-amine (e.g., MPC-6827) Rearrange->Product

Microwave-accelerated Dimroth rearrangement workflow for N-methylquinazolin-4-amines.

Experimental Protocols

Self-Validating System: The protocols below include built-in validation checkpoints (TLC, LC-MS) to ensure intermediate integrity before proceeding to the next high-energy step.

Protocol: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827)

Phase 1: Preparation of the Acetimidamide Intermediate

  • Reagent Mixing: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add anthranilonitrile (1.0 mmol) and N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 mmol).

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 115°C for exactly 2 minutes.

  • Validation Checkpoint: Remove a 5 µL aliquot and analyze via TLC (Hexane/EtOAc 7:3). The complete disappearance of the anthranilonitrile starting material spot confirms the quantitative formation of the acetimidamide intermediate.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile byproducts (e.g., methanol). The crude intermediate is used directly in Phase 2 without further purification.

Phase 2: Microwave-Accelerated Dimroth Rearrangement

  • Reagent Addition: To the crude acetimidamide from Phase 1, add N-methyl-p-anisidine (1.1 mmol) and anhydrous AlCl₃ (1.5 mmol).

  • Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Microwave Parameters:

    • Temperature: 200°C

    • Time: 2 hours

    • Power: Variable (max 300 W) to maintain temperature.

    • Pressure Limit: 250 psi.

  • Execution: Irradiate the sealed vial. The high loss tangent of NMP ensures rapid and uniform heating.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature using compressed air cooling (built into the microwave unit).

    • Quench the reaction by pouring it into ice-cold water (20 mL) and adjust to pH 8 using saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Dichloromethane/Methanol 95:5) to yield the pure N-methylquinazolin-4-amine.

  • Validation Checkpoint: Confirm product identity via LC-MS (Target m/z [M+H]⁺) and ¹H-NMR (look for the characteristic singlet for the N-methyl group at ~3.5 ppm).

Quantitative Data: Method Comparison

The implementation of MAOS significantly outperforms conventional refluxing methods. The table below summarizes the comparative metrics for the synthesis of MPC-6827 and its analogs, highlighting the dramatic reduction in reaction time and the concurrent increase in yield and purity 4[4].

Compound TargetSynthesis MethodTemp (°C)TimeYield (%)Purity (LC-MS)
MPC-6827 Conventional (Reflux)15018 h45%>85%
MPC-6827 Microwave (MAOS)2002 h71%>98%
MPI-0441138 Conventional (Reflux)15024 h38%>80%
MPI-0441138 Microwave (MAOS)2001.5 h82%>95%

Table 1: Performance metrics comparing conventional thermal heating versus microwave-accelerated Dimroth rearrangement for N-methylquinazolin-4-amine derivatives.

Conclusion

The microwave-assisted synthesis of N-methylquinazolin-4-amines offers a robust, high-yielding, and rapid alternative to classical thermal methods. By leveraging dielectric heating and the Dimroth rearrangement, researchers can efficiently generate libraries of these potent apoptosis inducers. The self-validating checkpoints integrated into this protocol ensure high reproducibility, making it an indispensable workflow for medicinal chemistry and drug development programs.

References

  • Title: Discovery of N-(4-Methoxyphenyl)
  • Title: Microwave-Accelerated Dimroth Rearrangement for the Synthesis of 4-Anilino-6-nitroquinazolines.
  • Source: PMC (National Institutes of Health)

Sources

Application Notes and Protocols: The Strategic Synthesis and Evaluation of EGFR Inhibitors from 6-bromo-N-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone in oncological research and therapeutic development, with its dysregulation being a key driver in numerous cancers.[1] The quinazoline scaffold has proven to be a highly effective pharmacophore for designing potent EGFR inhibitors.[2][3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel EGFR inhibitors starting from the versatile building block, 6-bromo-N-methylquinazolin-4-amine. We will explore a robust synthetic strategy, the Sonogashira coupling, and detail the subsequent biological evaluation through in vitro kinase and cell-based proliferation assays. This document is intended for researchers, scientists, and drug development professionals seeking to expand their pipeline of targeted cancer therapeutics.

The Central Role of EGFR in Oncology

The EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling events.[4][5][6] These signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are fundamental for normal cellular processes such as proliferation, survival, and differentiation.[7][8][9]

In many cancers, however, EGFR activity is aberrantly upregulated through overexpression or mutation.[7][8] This leads to uncontrolled cell growth and proliferation, making EGFR a prime target for therapeutic intervention.[1][5] Quinazoline-based small molecules have emerged as a clinically successful class of EGFR inhibitors, functioning as ATP-competitive agents that block the receptor's kinase activity and halt downstream signaling.[1][9]

Caption: General workflow for the synthesis of EGFR inhibitors via Sonogashira coupling.

Detailed Synthetic Protocol

This protocol describes a general procedure for the Sonogashira coupling of 6-bromo-N-methylquinazolin-4-amine with a representative terminal alkyne, such as phenylacetylene.

Protocol 3.1: Synthesis of N-methyl-6-(phenylethynyl)quinazolin-4-amine

Reagent/ParameterQuantity/ValueRationale
Starting Material
6-bromo-N-methylquinazolin-4-amine1.0 eq (e.g., 252 mg, 1.0 mmol)The key building block with the reactive bromide.
Phenylacetylene1.2 eq (e.g., 122 mg, 1.2 mmol)The coupling partner that introduces the desired moiety. A slight excess ensures complete consumption of the starting material.
Catalysts
Dichlorobis(triphenylphosphine)palladium(II)0.03 eq (e.g., 21 mg, 0.03 mmol)The palladium(0) precursor that is essential for the catalytic cycle of the cross-coupling reaction.
Copper(I) Iodide (CuI)0.06 eq (e.g., 11 mg, 0.06 mmol)A co-catalyst that facilitates the activation of the alkyne, accelerating the reaction rate.
Solvent & Base
Triethylamine (Et₃N)20 mL / mmol of starting materialActs as both the solvent and the base required to neutralize the HBr generated during the reaction.
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Prevents the oxidation and deactivation of the palladium catalyst.
Temperature60-80 °CProvides sufficient thermal energy to drive the reaction to completion at a reasonable rate.
Time4-12 hoursMonitored by Thin Layer Chromatography (TLC) for disappearance of the starting material.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-N-methylquinazolin-4-amine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to ensure catalyst stability.

  • Reagent Addition: Using a syringe, add degassed triethylamine, followed by phenylacetylene (1.2 eq). "Degassing" the solvent (by bubbling inert gas through it) removes dissolved oxygen which can degrade the catalyst.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Extraction: Wash the organic layer with water and then with brine to remove the base and other aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-6-(phenylethynyl)quinazolin-4-amine.

  • Characterization: Confirm the structure and purity of the final compound using NMR and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This typically involves a two-tiered approach: an in vitro biochemical assay to determine direct inhibitory activity against the target enzyme, followed by a cell-based assay to assess efficacy in a more biologically relevant context.

Protocol 4.1: In Vitro EGFR Kinase Assay for IC₅₀ Determination

This protocol outlines a general method using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity. [6]

Caption: Workflow for the in vitro determination of an EGFR inhibitor's IC₅₀ value.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme/Substrate Addition: Prepare a master mix of recombinant human EGFR kinase and a suitable peptide substrate in kinase reaction buffer. Add this mix to all wells. [10][11]3. Reaction Initiation: Prepare an ATP solution in kinase buffer (at a concentration near the Km for EGFR) and add it to all wells to start the reaction. [10]Incubate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a microplate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Normalize the data with the "no inhibition" control set to 100% activity and a "no enzyme" control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [10] Protocol 4.2: Cell-Based Proliferation Assay for GI₅₀ Determination

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells. [12][13]

Caption: Workflow for determining an inhibitor's antiproliferative activity.

Step-by-Step Procedure:

  • Cell Seeding: Seed an EGFR-overexpressing cancer cell line (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at an appropriate density and allow them to attach overnight. [14]2. Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Also include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂). [1]4. Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase reaction. [12]6. Lysis: Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results from the synthetic and biological evaluations should be tabulated for clear comparison and interpretation.

Table 1: Summary of Synthesis and Biological Activity

Compound IDR-Group (at C-6)Yield (%)EGFR IC₅₀ (nM)A549 GI₅₀ (nM)
Control --26-57 (Gefitinib)8,370 (Gefitinib) [3]
SYN-001 Phenyl-ethynyle.g., 65%HypotheticalHypothetical
SYN-002 (4-Fluorophenyl)-ethynyle.g., 71%HypotheticalHypothetical
SYN-003 Cyclohexyl-ethynyle.g., 58%HypotheticalHypothetical

A potent inhibitor will exhibit a low IC₅₀ value in the biochemical assay, indicating strong direct binding to the EGFR kinase. This potency should translate to a low GI₅₀ value in the cell-based assay, demonstrating that the compound can penetrate the cell membrane and inhibit proliferation. Discrepancies between the two values can provide insights into factors like cell permeability, off-target effects, or metabolic instability.

References

  • Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets.
  • Sigismund S, et al. (2021) EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
  • Wee P, Wang Z. (2017)
  • Khan Z, et al. (2023) Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online.
  • Seshacharyulu P, et al. (2012)
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Deriv
  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
  • Methods EGFR Biochemical Assays. The Royal Society of Chemistry.
  • Proliferations Assay | Methods, Analysis & Applic
  • Cell Prolifer
  • EGFR (D770_N771 ins NPG) Kinase Assay Protocol. BPS Bioscience.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Auctor.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Cell Proliferation Inhibition Assay.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review.
  • Synthesis of 6‐bromo‐2‐(pyridine‐3‐yl)‐4‐substituted quinazoline compounds as EGFR inhibitors.
  • In Vitro Enzyme Kinetics Analysis of EGFR.
  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. PubMed.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-N-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Application Area: Small Molecule Kinase Inhibitor Synthesis (EGFR, RAF/MEK/ERK Pathways)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the quinazoline scaffold remains a privileged pharmacophore. Specifically, 6-bromo-N-methylquinazolin-4-amine (CAS: 32084-60-9) serves as a critical synthetic hub for developing potent inhibitors targeting the RAF and EGFR kinase domains[WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors]. The


-methyl substitution at the C4 position is not merely a structural variation; it strategically enhances organic solubility and occupies specific hydrophobic pockets within the ATP-binding cleft of kinases, improving pharmacokinetic profiles compared to primary amines.

The Suzuki-Miyaura cross-coupling at the C6 position is the premier method for introducing diverse aryl and heteroaryl moieties to this scaffold. Because the C4 position is already aminated, the C6-bromide becomes the primary electrophilic site for oxidative addition by Palladium(0). This application note details the causality behind optimized reaction conditions, providing self-validating protocols to ensure high-yield


 bond formation.

SuzukiCycle Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)2 OxAdd Oxidative Addition Intermediate: Pd(II)(Ar)(Br) Pd0->OxAdd + 6-Bromo-N-methylquinazolin-4-amine Transmet Transmetalation Intermediate: Pd(II)(Ar)(Ar') OxAdd->Transmet + [Ar'-B(OH)3]- K+ (Activated Boronate) RedElim Reductive Elimination Product Formation Transmet->RedElim - KBr, - B(OH)3 RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-N-methylquinazolin-4-amine (Target Scaffold) RedElim->Product C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura coupling on 6-bromo-N-methylquinazolin-4-amine.

Causality in Experimental Design

To achieve quantitative yields, the reaction parameters must be carefully tuned to the electronic and steric demands of the quinazoline core[Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC].

  • Catalyst Selection: While

    
     is a standard zero-valent precursor, 
    
    
    
    is highly recommended for this substrate. The bidentate nature of the dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial proximity drastically accelerates the reductive elimination step, which is often the bottleneck when coupling sterically hindered ortho-substituted aryl boronic acids.
  • Solvent System (The Role of Water): A biphasic or miscible aqueous system (e.g., 1,4-Dioxane/

    
     at 3:1 or 4:1 v/v) is mandatory. Water is required to hydrate the inorganic base and convert the neutral, unreactive boronic acid into an electron-rich, negatively charged boronate complex (
    
    
    
    ). This complex undergoes transmetalation orders of magnitude faster than its neutral counterpart.
  • Base Selection:

    
     provides an excellent balance of solubility and basicity. For highly deactivated boronic acids, switching to 
    
    
    
    leverages the "Cesium Effect"—the larger ionic radius of
    
    
    creates a more naked, reactive carbonate anion, driving boronate formation more efficiently.
Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 6-bromo-N-methylquinazolin-4-amine with a standard aryl boronic acid.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Causality / Observation
1


THF/

(4:1)
701845Low boiling point of THF limits thermal activation; incomplete conversion.
2


DMF/

(4:1)
901272Better solubility of the quinazoline core; moderate yield but difficult workup.
3


Dioxane/

(3:1)
100889Bidentate ligand accelerates reductive elimination; optimal thermal conditions.
4


Dioxane/

(3:1)
100691 Cesium effect enhances boronate formation; highest yield for hindered substrates.
5


DMF/

(4:1)
120 (MW)0.585Microwave heating drastically reduces reaction time; ideal for rapid library synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Conventional Thermal Synthesis (Scale: 1.0 mmol)

Best for scale-up and sterically hindered boronic acids.

Reagents:

  • 6-Bromo-N-methylquinazolin-4-amine: 238 mg (1.0 mmol)

  • Aryl Boronic Acid: 1.2 mmol (1.2 equiv)

  • 
    : 41 mg (0.05 mmol, 5 mol%)
    
  • 
    : 345 mg (2.5 mmol, 2.5 equiv)
    
  • 1,4-Dioxane / Deionized Water: 8 mL / 2 mL

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 20 mL Schlenk tube, combine the quinazoline substrate, boronic acid, and

    
    . Add the Dioxane/
    
    
    
    mixture. Sparge the solution with ultra-pure Argon or Nitrogen for 10 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.
  • Catalyst Addition: Quickly add

    
     under a positive stream of inert gas. Seal the tube securely.
    
  • Heating: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent.

  • Self-Validation Checkpoint (LC-MS): After 6 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the isotopic doublet of the starting material (

      
       238/240 
      
      
      
      , 1:1 ratio due to
      
      
      ) is fully consumed and replaced by the singular product mass peak.
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL). The quinazoline product is often highly crystalline; if precipitation occurs at the interface, add 5% Methanol in DCM to solubilize.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash chromatography (Silica gel, typically 0-10% MeOH in DCM gradient).
    
Protocol B: Microwave-Assisted Synthesis (Scale: 0.25 mmol)

Best for rapid Structure-Activity Relationship (SAR) library generation.

Step-by-Step Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-bromo-N-methylquinazolin-4-amine (59.5 mg, 0.25 mmol), Aryl Boronic Acid (0.30 mmol),

    
     (14.4 mg, 5 mol%), and 
    
    
    
    (66 mg, 0.625 mmol).
  • Add 2.5 mL of a pre-degassed DMF/

    
     (4:1 v/v) solution. Rationale: DMF possesses a high loss tangent, making it an excellent microwave absorber for rapid, localized superheating.
    
  • Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Checkpoint (TLC): Spot the crude mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting material (

    
    ) should be absent, with a new, highly UV-active blue fluorescent spot appearing (typically 
    
    
    
    depending on the aryl group).
  • Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate under high vacuum to remove DMF before chromatography.

Biological Relevance: Kinase Inhibition

The products synthesized via these protocols are frequently evaluated for their cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and their ability to inhibit Receptor Tyrosine Kinases (RTKs)[Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives]. The 6-aryl-N-methylquinazolin-4-amine scaffold acts as a competitive ATP inhibitor, blocking the phosphorylation cascade necessary for tumor proliferation.

KinasePathway Ligand Growth Factors (EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binding RAS RAS (GTP-bound Active) EGFR->RAS Activation RAF RAF Kinase (Target) RAS->RAF Recruitment MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Drug 6-Aryl-N-methylquinazolin-4-amines (Small Molecule Inhibitor) Drug->EGFR Dual Inhibition Potential Drug->RAF Competitive ATP Inhibition

EGFR/RAF/MEK/ERK signaling pathway and the inhibitory role of quinazoline derivatives.

References

  • WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors Google P
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives Semantic Scholar URL:[Link] [3]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Research and Reviews: Journal of Chemistry URL:[Link] [4]

Advanced Recrystallization Strategies for Aminoquinazoline Derivatives: Solvent Selection and Polymorph Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Aminoquinazolines represent a privileged heterocyclic scaffold in medicinal chemistry, most notably serving as the pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib and Erlotinib[1],[2]. While synthesizing the crude 4-aminoquinazoline core is well-documented[3],[4], the downstream purification via recrystallization presents significant physicochemical challenges.

As a Senior Application Scientist, I emphasize that recrystallization in this class is never merely about chemical purity; it is an exercise in polymorph engineering and solid-state control [5],[6]. The quinazoline core possesses multiple hydrogen-bond acceptors (N1, N3) and a potent hydrogen-bond donor at the exocyclic C4-amine. This structural motif drives the formation of robust intermolecular networks, leading to a high propensity for solvate/hydrate entrapment and unpredictable solubility curves.

This application note provides a deep dive into the causality behind solvent selection, offering self-validating protocols for both free-base and hydrochloride salt forms of key aminoquinazolines.

Mechanistic Rationale: The Causality of Solvent Selection

The selection of a recrystallization solvent for an aminoquinazoline cannot be arbitrary. It is dictated by the ionization state of the API and the target thermodynamic polymorph:

  • Free Base Systems (e.g., Gefitinib): Free base aminoquinazolines are highly lipophilic but exhibit strong crystal lattice energies due to H-bonding. Pure alcohols (like ethanol) often fail to provide a steep enough solubility curve, requiring massive, uneconomical solvent volumes[7]. By introducing a highly polar anti-solvent like water in precise stoichiometric ratios (e.g., 1:16 to 1:25 water:ethanol), we disrupt the solvent-solute hydrogen bonding at low temperatures. This forces rapid supersaturation and crystallization without trapping solvent molecules in the lattice, selectively yielding the anhydrous Form 1[8].

  • Salt Systems (e.g., Erlotinib HCl): When dealing with a hydrochloride salt, the primary risk is disproportionation (loss of HCl) during recrystallization in purely protic or aqueous solvents[9]. Therefore, a binary or ternary system is required. Dissolution in a polar aprotic/aqueous mixture (like DMSO/Water) stabilizes the protonated amine. The subsequent controlled addition of an aprotic anti-solvent (like acetone) drastically lowers the dielectric constant of the medium, precipitating the salt intact while rejecting organic impurities[9].

  • Supercritical Alternatives: For advanced formulation needs (e.g., nanoparticle generation to enhance bioavailability), supercritical antisolvent (SAS) processes using CO₂ have emerged as a solvent-minimizing alternative, capable of reducing particle sizes to the 200–1100 nm range[10],[11].

Quantitative Data Summary: Solvent System Matrix
API / CompoundIonization StateTarget PolymorphPrimary SolventAnti-SolventOptimal Ratio (v/v)Mechanistic Rationale
Gefitinib Free BaseForm 1 (Anhydrous)Ethanol or ButanolWater16:1 to 25:1 (EtOH:H₂O)Water acts as a solubility tuner; this specific ratio prevents hydrate formation while reducing total solvent volume by >50%[7],[8].
Erlotinib HCl SaltForm ADMSO / WaterAcetoneComplex Ternary (See Protocol 2)DMSO provides high solubility for the salt; acetone forces rapid supersaturation without disrupting the HCl bond[9].
4-Aminoquinazoline Free BaseN/AEthanolWaterVariableStandard polar protic system for breaking H-bond dimers of crude synthetic products[3],[4].

Logical Workflow Visualization

The following diagram maps the decision tree and physical workflow for isolating the correct solid-state form of an aminoquinazoline.

G Crude Crude Aminoquinazoline FormCheck Determine API Form (Free Base vs. Salt) Crude->FormCheck FreeBase Free Base (e.g., Gefitinib) FormCheck->FreeBase Non-ionized Salt HCl Salt (e.g., Erlotinib HCl) FormCheck->Salt Protonated SolventFB Dissolve in EtOH/Water (16:1 to 25:1 v/v) FreeBase->SolventFB SolventSalt Dissolve in DMSO/Water (1:2 to 1:3 v/v) Salt->SolventSalt Cooling Controlled Cooling (0.1 - 0.5 °C/min) SolventFB->Cooling AntiSolvent Add Anti-Solvent (Water/Acetone 1:4) SolventSalt->AntiSolvent AntiSolvent->Cooling Seeding Seeding (Optional) To control polymorphism Cooling->Seeding Isolation Vacuum Filtration & Solvent Wash Seeding->Isolation Validation Validation (XRPD, DSC, HPLC) Isolation->Validation

Caption: Logical workflow for solvent selection and recrystallization of aminoquinazolines.

Validated Experimental Protocols

Protocol 1: Volume-Optimized Recrystallization of Gefitinib (Form 1)

Objective: Obtain thermodynamically stable, anhydrous Form 1 Gefitinib with high purity and a reduced solvent footprint[7],[8]. Causality: Historically, Gefitinib required massive solvent volumes due to its flat, rigid structure. By utilizing a specific 20:1 Ethanol:Water mixture, the dielectric constant is optimized to dissolve the API at reflux, while the steep solubility curve ensures >90% recovery upon cooling without triggering the precipitation of metastable hydrates[8].

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g of crude Gefitinib in 100 mL of an Ethanol/Water mixture (20:1 v/v). This achieves an optimal concentration of ~0.10 g/mL[8].

  • Dissolution: Heat the suspension to reflux (approx. 75 °C) under continuous mechanical agitation until complete dissolution is achieved.

  • Hot Filtration: Rapidly perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Controlled Primary Cooling: Cool the filtrate at a controlled rate of 0.5 °C/min to 60 °C.

  • Nucleation Control (Seeding): Seed the solution with 0.05 g of pure Gefitinib Form 1 crystals. Causality: Seeding bypasses the nucleation energy barrier, dictating the crystal habit and preventing the kinetic precipitation of unwanted polymorphs[7].

  • Secondary Cooling: Continue cooling the mixture to 5 °C and hold for 2 hours to maximize yield.

  • Isolation: Isolate the product via vacuum filtration, wash the filter cake with 10 mL of cold anhydrous ethanol, and dry under vacuum at 45 °C for 12 hours.

Self-Validation & Quality Control:

  • XRPD: The protocol is validated if the X-Ray Powder Diffractogram exhibits sharp, characteristic peaks at 7.14, 11.26, 14.25, 15.86, 24.33, and 26.40 degrees 2-theta (±0.2) [7],[8]. The absence of a peak at ~8.5 degrees confirms the absence of the trihydrate form[6].

Protocol 2: Ternary Anti-Solvent Recrystallization of Erlotinib HCl (Form A)

Objective: Purify Erlotinib HCl while maintaining the exact salt stoichiometry and achieving the stable Form A crystal structure[9]. Causality: Erlotinib HCl is practically insoluble in standard non-polar solvents and acetone. Dissolving it in a highly polar solvent (DMSO/Water) followed by the controlled addition of an anti-solvent (Acetone) drives supersaturation. The specific ratios prevent the dissociation of the HCl salt[9].

Step-by-Step Methodology:

  • Primary Dissolution: Prepare "Mixed Solvent A" by combining DMSO and Water in a 1:2.5 (v/v) ratio. Dissolve 5.0 g of crude Erlotinib HCl in 300 mL of Mixed Solvent A at 60 °C[9].

  • Anti-Solvent Preparation: Prepare "Mixed Solvent B" by combining Water and Acetone in a 1:4 (v/v) ratio[9].

  • Supersaturation Induction: While maintaining the API solution at 50 °C with vigorous stirring, gradually add 750 mL of Mixed Solvent B dropwise over 1 hour. (Note: The volume ratio of Solvent A to Solvent B is maintained at 1:2.5)[9].

  • Controlled Crystallization: Program the reactor to cool the mixture at a strict rate of 1 to 5 °C per 20 minutes, bringing the final temperature down to a range of -5 °C to 0 °C[9].

  • Maturation: Allow crystal growth to proceed isothermally at 0 °C for 2 hours.

  • Isolation: Filter the precipitate via a Büchner funnel, wash with 20 mL of cold acetone to displace any residual DMSO, and dry under vacuum at 50 °C until constant weight is achieved.

Self-Validation & Quality Control:

  • Solid-State NMR / Titration: Confirm the presence of covalently bonded chloride (maintaining the HCl salt) versus free chloride[5].

  • Thermal Analysis: DSC must show a sharp endothermic melting peak characteristic of Form A, with no secondary transitions indicating amorphous domains or solvates[11].

  • House Standard Comparison: Ensure UV

    
    , IR major absorptions, and HPLC retention times perfectly match the established House Primary Standard for Erlotinib.
    

References

1.[3] Benchchem. "Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile". Available at: 2.[5] ACS Publications. "A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography". Available at: 3.[7] Google Patents. "US20190010147A1 - Process for making crystalline form a of gefitinib". Available at: 4.[10] PMC. "Preparation of Erlotinib hydrochloride nanoparticles (anti-cancer drug) by RESS-C method and investigating the effective parameters". Available at: 5.[1] Google Patents. "WO2008024439A2 - 4-aminoquinazoline derivatives and methods of use thereof". Available at: 6.[8] European Patent Office. "EP 3397618 B1 - PROCESS FOR MAKING CRYSTALLINE FORM A OF GEFITINIB". Available at: 7. Arasto. "Erlotinib". Available at: 8.[4] MDPI. "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters". Available at: 9.[11] ResearchGate. "Recrystallization of erlotinib hydrochloride and fulvestrant using supercritical antisolvent process". Available at: 10.[9] Google Patents. "CN106749048B - Erlotinib hydrochloride crystal form compound and preparation method thereof". Available at: 11.[2] New Drug Approvals. "Gefitinib". Available at: 12.[6] Google Patents. "Novel crystalline form of gefitinib and method for preparing same". Available at:

Sources

Fragment-based drug design using 4-aminoquinazoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Drug Design (FBDD) Utilizing 4-Aminoquinazoline Scaffolds: Application Notes & Protocols

Executive Summary

The 4-aminoquinazoline core is universally recognized as a privileged scaffold in medicinal chemistry, forming the structural foundation for numerous FDA-approved targeted therapies[1]. In the context of Fragment-Based Drug Design (FBDD), this low-molecular-weight heterocycle serves as an ideal "anchor" fragment. By mimicking the adenine ring of adenosine triphosphate (ATP), it establishes high-ligand-efficiency interactions within the kinase hinge region[2]. This application note provides a comprehensive guide to utilizing the 4-aminoquinazoline scaffold in FBDD, detailing the mechanistic rationale, structure-activity relationship (SAR) data, and self-validating experimental protocols for synthesis and biological evaluation.

Mechanistic Rationale: The Kinase Hinge-Binding Paradigm

The success of the 4-aminoquinazoline scaffold lies in its precise geometric and electronic complementarity to the ATP-binding pocket of protein kinases. The N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors, while the C4-amino group serves as a hydrogen bond donor. This triad forms robust bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[2].

In FBDD, this core is first validated crystallographically. Once the hinge-binding anchor is established, medicinal chemists utilize Structure-Based Drug Design (SBDD) to "grow" the fragment[3]. By extending chemical vectors from the C2, C6, or C7 positions, the molecule is directed into adjacent, less-conserved specificity pockets (such as the DFG-out allosteric site), thereby exponentially increasing both potency and kinase selectivity[4].

Kinase_Signaling Ligand Growth Factor (e.g., EGF) Kinase Kinase Target (e.g., EGFR/PAK4) Ligand->Kinase Activates ATP ATP Binding Pocket Kinase->ATP Utilizes Arrest Cell Cycle Arrest Kinase->Arrest Upon Inhibition Pathway Downstream Signaling ATP->Pathway Phosphorylation Scaffold 4-Aminoquinazoline Fragment Scaffold->Kinase Inhibits Scaffold->ATP Competitive Hinge Binding Proliferation Tumor Proliferation Pathway->Proliferation Promotes

Kinase inhibition pathway via 4-aminoquinazoline competitive binding.

FBDD Workflow: From Scaffold to Lead

The transition from a low-affinity fragment to a highly potent lead compound requires a systematic, iterative loop of synthesis, structural biology, and biophysical screening. The "growing" and "merging" approaches allow researchers to append functional groups that capture adventitious interactions without disrupting the core hinge-binding pose[4].

FBDD_Workflow Screening Screening Anchor 2. Core Identification 4-Aminoquinazoline Anchor Screening->Anchor Xray 3. Structural Biology X-ray Co-crystallography Anchor->Xray Grow 4. Fragment Growing Vector Elongation via SNAr Xray->Grow Identifies growth vectors Optimize 5. Lead Optimization SAR & Selectivity Tuning Grow->Optimize Iterative synthesis Optimize->Xray Structural feedback loop Candidate 6. Preclinical Candidate In Vivo Efficacy Optimize->Candidate

FBDD workflow for 4-aminoquinazoline hit-to-lead optimization.

Quantitative Data: Structure-Activity Relationship (SAR)

Rational structural modifications of the 4-aminoquinazoline core have yielded remarkable results across various kinase targets. The table below summarizes the causality between specific fragment additions and their resulting biochemical impact.

Compound / LeadTarget KinaseScaffold ModificationIC₅₀ / Kᵢ (nM)Mechanistic Feature & Selectivity
Gefitinib EGFR4-anilinoquinazoline33 nMFirst-generation reversible inhibitor; targets active conformation[1].
Dacomitinib EGFR (T790M)4-aminoquinazoline (C6-acrylamide)6 nMIrreversible binding via Michael acceptor addition to Cys797[4].
Compound 31 (CZh226) PAK44-aminoquinazoline-2-carboxamide11.1 nMInsertion of C2-carbonyl drives massive 346-fold selectivity over PAK1[3].

Experimental Protocols: Synthesis & Validation

Protocol A: Regioselective Synthesis of 4-Aminoquinazoline Derivatives via SNAr

Causality & Rationale: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens. This allows for a regioselective Nucleophilic Aromatic Substitution (SNAr) at room temperature, leaving the C2 position intact for subsequent fragment growing[5]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine fragment and maintaining its nucleophilicity[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,4-dichloroquinazoline in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Amine Addition: Slowly add 1.1 equivalents of the desired primary or secondary amine fragment.

  • Base Addition: Add 2.0 equivalents of DIPEA dropwise to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature (25°C) for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating System:

  • In-Process Control: TLC monitoring must show the complete disappearance of the starting material (higher Rf) and the appearance of a single new polar spot.

  • Orthogonal Validation: Post-purification ¹H-NMR must confirm the absence of the C4-Cl signature and the presence of the new amine protons. LC-MS must yield a single peak corresponding to the exact calculated mass of the mono-substituted product, validating both purity and regioselectivity.

Protocol B: FRET-Based Z'-Lyte Kinase Inhibition Assay

Causality & Rationale: To evaluate the biochemical potency of the synthesized fragments, a FRET-based assay is employed[3]. This assay relies on the differential protease cleavage of a synthetic FRET-peptide. If the kinase is active, it phosphorylates the peptide, rendering it resistant to protease cleavage and maintaining a high FRET signal. If the 4-aminoquinazoline fragment successfully inhibits the kinase, the unphosphorylated peptide is cleaved, disrupting FRET.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 4-aminoquinazoline fragments in 100% DMSO, then transfer to a 384-well low-volume black plate (final DMSO concentration ≤1%).

  • Kinase/Substrate Addition: Add the specific Kinase (e.g., PAK4 or EGFR) and the corresponding FRET-peptide substrate mixture to the wells.

  • ATP Initiation: Add ATP at its predetermined Michaelis-Menten constant (

    
    ) concentration. Causality Note: Using ATP at 
    
    
    
    sensitizes the assay to competitive hinge-binders, ensuring accurate IC₅₀ determination.
  • Incubation: Incubate the plate for 1 hour at room temperature in the dark.

  • Development: Add the Development Reagent (site-specific protease) and incubate for an additional 1 hour.

  • Readout: Measure fluorescence emission on a microplate reader at 445 nm (Coumarin) and 520 nm (Fluorescein) following excitation at 400 nm.

Self-Validating System:

  • Internal Normalization: The assay uses a ratiometric readout (Coumarin/Fluorescein ratio). This intrinsically corrects for well-to-well liquid handling variations and mitigates false positives caused by compound autofluorescence.

  • Control Wells: Every plate must include a 0% phosphorylation control (no ATP) and a 100% phosphorylation control (synthetic phosphopeptide). The assay is only validated if the calculated Z'-factor is > 0.5, proving robust statistical separation between positive and negative controls.

References

  • Title : Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging Source : PMC / NIH URL :[Link]

  • Title : Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source : MDPI URL :[Link]

  • Title : '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer Source : bioRxiv URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 4-Chloroquinazoline Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "methylation" of 4-chloroquinazoline typically refers to one of two distinct transformations:

  • C-Methylation (C4-Me): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to replace the chlorine atom with a methyl group. This is the most common challenge in drug discovery for installing "magic methyl" groups.

  • N-Methylation: Quaternization of the ring nitrogens to form quinazolinium salts (often undesirable side reactions or specific ionic liquid targets).

This guide focuses primarily on C-Methylation via Suzuki-Miyaura Coupling , as this is the yield-critical step in synthesizing 4-methylquinazoline scaffolds. We also address the stability of the 4-chloroquinazoline starting material , which is the single largest contributor to batch failure.

Part 1: Diagnostic & Triage

Before altering your catalyst system, diagnose the mode of failure. 4-Chloroquinazoline is highly electrophilic and moisture-sensitive.

Q1: My reaction conversion is low, and I see a precipitate that is not my product. What is it?

Diagnosis: You are likely observing hydrolysis . 4-Chloroquinazoline is unstable in the presence of water, rapidly converting back to 4-quinazolinone (inert to standard coupling conditions).

  • Symptom: LCMS shows a peak with M+1 = 147 (Quinazolinone) instead of 165 (Starting Material) or 145 (Product).

  • Cause: Wet solvents, hygroscopic bases, or old starting material.

  • Immediate Action: Check the quality of your 4-chloroquinazoline.[1] If it smells like HCl or has a high melting point (>210°C indicates quinazolinone formation), recrystallize or resynthesize it.

Q2: I see the starting material disappearing, but the yield of 4-methylquinazoline is low. Where is the methyl group going?

Diagnosis: Protodeboronation of the methylating agent. Methylboronic acid is notoriously unstable under basic conditions, losing the boron moiety to form methane gas before transmetallation can occur.

  • Symptom: Low product yield, excess unreacted aryl halide (if hydrolysis is controlled), and pressure buildup in sealed vials.

  • Solution: Switch to Methylboronic acid MIDA ester or Potassium methyltrifluoroborate (Molander salt) , which release the active methyl species slowly.

Part 2: C-Methylation Protocols (Suzuki-Miyaura)

Method A: The "Robust" Protocol (High Throughput Compatible)

This method utilizes a phosphine ligand optimized for electron-deficient heteroaryl chlorides and a slow-release boron source.

Reagents:

  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Boron Source: Potassium methyltrifluoroborate (MeBF3K) (1.5–2.0 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: THF:H2O (10:1) – Note: Minimal water is required for boronate activation, but excess promotes hydrolysis.

Step-by-Step Workflow:

  • Deoxygenation: Sparge THF and water separately with Argon for 15 minutes.

  • Assembly: In a glovebox or under active Argon flow, combine 4-chloroquinazoline, MeBF3K, Pd(dppf)Cl2, and Cs2CO3 in a microwave vial.

  • Solvation: Add the sparged THF/H2O mixture. Cap immediately.

  • Reaction: Heat to 80°C for 4–16 hours. (Microwave: 100°C for 30 mins).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Crucial: Do not use acidic washes; the product is basic.

Method B: Anhydrous Methylation (AlMe3 Mediated)

Use this if hydrolysis of the starting material is uncontrollable in aqueous Suzuki conditions.

Reagents:

  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Reagent: Trimethylaluminum (AlMe3) (2.0 M in Toluene, 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Solvent: Anhydrous THF (Dry)

Protocol:

  • Setup: Flame-dry a Schlenk flask under N2.

  • Mix: Add 4-chloroquinazoline, Pd catalyst, and THF. Cool to 0°C.

  • Addition: Dropwise add AlMe3. (Caution: Pyrophoric).

  • Heating: Warm to reflux (65°C) for 2–4 hours.

  • Quench: Cool to 0°C. Very carefully add Rochelle's salt solution (saturated potassium sodium tartrate) to quench aluminum salts. Stir until two clear layers form.

Part 3: Optimization Logic & Troubleshooting

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways that reduce yield. Note the critical node of "Hydrolysis" which irreversibly removes the starting material.

ReactionPathways cluster_0 Critical Control Point: Moisture SM 4-Chloroquinazoline (Starting Material) Prod 4-Methylquinazoline (Target) SM->Prod Pd-Cat, Base Transmetallation Hydro 4-Quinazolinone (Dead End) SM->Hydro H2O (Solvent/Air) Fast Hydrolysis Boron Methylboronic Acid Boron->Prod Cross-Coupling Proto Methane + Boric Acid (Reagent Decomposition) Boron->Proto Protodeboronation (Base/Heat)

Figure 1: Competing reaction pathways. Hydrolysis of the chloro-substrate and protodeboronation of the methyl source are the primary yield killers.

Optimization Table: Solving Specific Yield Issues
Issue ObservedRoot CauseRecommended AdjustmentMechanism of Action
Start Material Hydrolysis Water in solvent/baseSwitch to Anhydrous Suzuki (CsF base, Dioxane) or Method B (AlMe3) .Removes the nucleophile (H2O) that competes with the methyl group.
Low Conversion (<20%) Catalyst PoisoningSwitch to bulky ligands: XPhos or SPhos .Bulky ligands prevent the N-atoms of quinazoline from binding to Pd and shutting down the cycle.
Methyl Homocoupling Fast Oxidative AdditionSlow addition of Boron source or use MIDA boronates .Keeps the concentration of active methyl species low, favoring cross-coupling over self-coupling.
Black Pd Precipitate Catalyst DecompositionAdd TBAB (Tetrabutylammonium bromide) or reduce temp.Stabilizes Pd nanoparticles and facilitates phase transfer.

Part 4: FAQ – Technical Deep Dive

Q: Can I use Grignard reagents (MeMgBr) instead of Pd-coupling?

A: Generally, no . While MeMgBr is a strong nucleophile, 4-chloroquinazoline is prone to "carbophilic" attack at the C2 position or ring-opening reactions with hard nucleophiles. Furthermore, Grignards often lead to double addition or polymerization with electron-deficient heterocycles. If you must use organometallics, AlMe3 (Method B) is softer and more selective for the C-Cl displacement.

Q: Why is my 4-chloroquinazoline turning yellow/orange on the shelf?

A: This indicates autocatalytic decomposition. Trace HCl formed from hydrolysis catalyzes further decomposition.

  • Fix: Store 4-chloroquinazoline under Argon at -20°C. If the solid is yellow, wash with cold hexanes or recrystallize from hexanes/DCM before use.

Q: Is the reaction sensitive to Oxygen?

A: Yes. While the quinazoline ring is stable to oxidation, the Palladium(0) active species is not. Oxygen also accelerates the protodeboronation of methylboronic acid. Rigorous degassing is non-negotiable for yields >80%.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Title: Process for the preparation of 4-haloquinazolines (Patent US5214144A).
  • General Suzuki Mechanism & Protodeboronation

    • Title: Suzuki Coupling - Mechanism and Recent Liter
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Use of Methyltrifluoroborates (Molander Salts)

    • Title: Potassium Trifluoro(methyl)
    • Source: Journal of Organic Chemistry (Cited via Organic Chemistry Portal).
    • URL:[Link]

Sources

Preventing hydrolysis of 6-bromo-4-chloroquinazoline starting material

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 6-bromo-4-chloroquinazoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into handling this highly reactive, yet synthetically valuable, starting material. The key to success with 6-bromo-4-chloroquinazoline lies in understanding and controlling its susceptibility to hydrolysis. This guide will equip you with the knowledge and protocols to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-bromo-4-chloroquinazoline, and why is it so susceptible to hydrolysis?

A1: 6-Bromo-4-chloroquinazoline is a key heterocyclic intermediate used in the synthesis of numerous compounds, most notably in the development of kinase inhibitors like Lapatinib.[1][2][3] Its reactivity stems from the electron-deficient nature of the quinazoline ring system, which is further amplified by the presence of two nitrogen atoms. This electronic arrangement makes the carbon atom at the 4-position (C4) highly electrophilic. The chlorine atom at this position is an excellent leaving group, making the molecule exceptionally vulnerable to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to a rapid and often irreversible hydrolysis reaction.

Q2: What is the primary product of hydrolysis, and how does it impact my subsequent reactions?

A2: The hydrolysis of 6-bromo-4-chloroquinazoline yields 6-bromo-4(3H)-quinazolinone (also referred to as 6-bromo-4-hydroxyquinazoline).[4] This byproduct is significantly less reactive than the chloro-precursor. The hydroxyl group at the C4 position is a poor leaving group, rendering the molecule inert to the nucleophilic aromatic substitution (SNAr) reactions for which the starting material is typically used.[5] The presence of this impurity will, therefore, reduce the effective concentration of your starting material, leading to lower yields and complicating purification.

Q3: How should I properly store 6-bromo-4-chloroquinazoline to minimize hydrolysis?

A3: Proper storage is the first and most critical line of defense against hydrolysis. Based on supplier recommendations and chemical principles, the following conditions are mandatory.[6]

ParameterRecommendationRationale
Temperature -20°C is preferred.[6] Refrigeration is also acceptable.[7]Reduces the kinetic rate of hydrolysis and other potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Excludes atmospheric moisture, the primary reactant for hydrolysis.
Container Use a tightly sealed, airtight container. Consider using a desiccator for long-term storage.Prevents moisture ingress during storage and handling.[6]
Moisture Store away from moisture.[6]This is the most critical factor to prevent the formation of 6-bromo-4(3H)-quinazolinone.
Q4: Are there any visual indicators that my 6-bromo-4-chloroquinazoline has started to hydrolyze?

A4: While subtle, there can be visual cues. Fresh, high-purity 6-bromo-4-chloroquinazoline is typically a beige or off-white solid.[8] The hydrolysis product, 6-bromo-4(3H)-quinazolinone, is also a solid. Significant degradation may lead to a change in the material's appearance, such as clumping or a less defined crystalline structure, due to the presence of moisture and the formation of the new compound. However, visual inspection is not a reliable method for determining purity. Analytical confirmation is always recommended.

Troubleshooting Guides

Scenario 1: Low Reaction Yield and Suspected Starting Material Degradation

Problem: "I'm attempting a nucleophilic substitution with an amine, but my yield of the desired 4-anilinoquinazoline product is consistently low. I suspect the starting material is the issue."

Troubleshooting Protocol:

  • Confirm Hydrolysis Analytically: Before assuming other reaction parameters are at fault, verify the purity of your 6-bromo-4-chloroquinazoline starting material.

    • Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can readily separate the starting material from its more polar hydrolysis product.

    • Alternative: Thin Layer Chromatography (TLC) can provide a quick qualitative check. The hydrolysis product, being more polar, will have a lower Rf value than the starting material. Use a standard mobile phase like ethyl acetate/hexanes.

    • Confirmation: Mass Spectrometry (MS) can confirm the identity of the impurity. Look for the mass of 6-bromo-4(3H)-quinazolinone ([M+H]+ ≈ 225/227). The starting material will show at [M+H]+ ≈ 243/245.[8]

  • Implement Rigorous Anhydrous Technique: If hydrolysis is confirmed, your experimental setup is allowing moisture contamination.

    • Glassware: Oven-dry all glassware immediately before use.

    • Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Polar aprotic solvents like dioxane or THF are common for these reactions.[9]

    • Reagents: Ensure your amine nucleophile and any base used (e.g., DIPEA) are anhydrous.

    • Atmosphere: Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

Hydrolysis_Troubleshooting Start Low Reaction Yield Check_SM Analyze Starting Material (SM) Purity (HPLC, TLC, MS) Start->Check_SM Is_Hydrolyzed Is Hydrolysis Product (6-bromo-4-quinazolone) Present? Check_SM->Is_Hydrolyzed Implement_Anhydrous Implement Strict Anhydrous Techniques (Dry Glassware/Solvents) Is_Hydrolyzed->Implement_Anhydrous  Yes Optimize_Reaction Optimize Other Reaction Parameters (Temp, Base, Time) Is_Hydrolyzed->Optimize_Reaction  No Success Improved Yield Implement_Anhydrous->Success

Caption: Decision tree for troubleshooting low yield reactions.

Scenario 2: Formation of Byproduct During Nucleophilic Aromatic Substitution (SNAr)

Problem: "My reaction is running, but TLC/HPLC analysis shows a significant amount of the 6-bromo-4-quinazolone byproduct forming alongside my desired product."

Causality and Solution:

This indicates that water is competing with your desired nucleophile during the reaction. This can happen if the reaction conditions inadvertently introduce or generate water.

  • Solvent Choice: While mixtures of solvents like THF/water can be used in specific microwave-mediated reactions, for many standard SNAr procedures, water should be scrupulously excluded.[9][10] If your protocol uses a protic solvent (like ethanol), it may be more prone to hydrolysis, especially with less reactive amines.[10]

    • Solution: Switch to a polar aprotic solvent such as Dioxane, THF, or DMF. Ensure the solvent is anhydrous.

  • Base Selection: The use of inorganic bases like sodium acetate or potassium carbonate in the presence of trace moisture can create a locally aqueous environment, facilitating hydrolysis.[9]

    • Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N).[9] These act as proton sponges to neutralize the HCl generated during the reaction without introducing water.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of hydrolysis relative to the desired SNAr reaction, particularly if the nucleophile is sterically hindered or electronically poor.

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature) for a longer duration. Monitor by TLC or HPLC to find the optimal balance.

Technical Protocols & Methodologies

Protocol 1: Inert Atmosphere Handling of Solid 6-Bromo-4-Chloroquinazoline

This protocol ensures the material is weighed and transferred without significant exposure to atmospheric moisture.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing (Inside Glovebox) cluster_transfer Transfer to Reaction P1 Place sealed bottle, spatula, and weigh boat in glovebox antechamber P2 Purge antechamber with inert gas (3 cycles) P1->P2 W1 Transfer items into main glovebox chamber P2->W1 W2 Unseal reagent bottle W1->W2 W3 Weigh required amount of solid into weigh boat W2->W3 W4 Tightly reseal reagent bottle W3->W4 T1 Quickly transfer weigh boat to oven-dried, inerted reaction flask W4->T1 T2 Seal flask and re-establish positive inert gas pressure T1->T2

Caption: Workflow for handling moisture-sensitive starting material.

Protocol 2: Optimized SNAr Reaction to Mitigate Hydrolysis

This procedure provides a robust starting point for the reaction of 6-bromo-4-chloroquinazoline with an amine nucleophile.

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen/argon inlet.

  • Inerting: Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure throughout the reaction.

  • Reagent Addition:

    • To the flask, add 6-bromo-4-chloroquinazoline (1.0 eq).

    • Add anhydrous dioxane (or THF) via syringe.

    • Add the amine nucleophile (1.1-1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise via syringe.

  • Reaction:

    • Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80°C), depending on the amine's reactivity.[9]

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Proceed with your standard aqueous workup and extraction. The brief exposure to water during workup is generally not an issue once the highly reactive chloro-group has been displaced.

Mechanism Spotlight: The Hydrolysis Pathway

Understanding the mechanism underscores the need for anhydrous conditions.

Caption: Simplified mechanism of 6-bromo-4-chloroquinazoline hydrolysis.

By implementing these storage, handling, and reaction protocols, you can effectively prevent the hydrolysis of 6-bromo-4-chloroquinazoline, ensuring the integrity of your starting material and maximizing the success of your synthetic endeavors.

References
  • Google Patents. EP2550269A1 - Process and intermediates for preparing lapatinib.
  • Pivatto, M., et al. (2016). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 12, 241-249. Available from: [Link]

  • Google Patents. CN102675297A - Preparation method of Lapatinib.
  • Request PDF. Synthesis of Lapatinib via direct regioselective arylation of furfural. Available from: [Link]

  • ResearchGate. Practical synthesis of lapatinib. Available from: [Link]

  • Ali, M. A., et al. (2021). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 11(1), 1-16. Available from: [Link]

Sources

Troubleshooting low solubility of 6-bromo-N-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Troubleshooting & Optimization Guide[1]

Case ID: SOL-QNZ-006 Compound: 6-bromo-N-methylquinazolin-4-amine Chemical Class: 4-Aminoquinazoline Derivative Status: Active Support[1][2]

🛠 Module 1: Diagnostic & Root Cause Analysis

User Question: "I cannot get this compound to dissolve in water or PBS, and it precipitates immediately when I dilute my DMSO stock. Is the batch defective?"

Technical Analysis: It is highly unlikely the batch is defective. The solubility issues you are experiencing are intrinsic to the physicochemical properties of the 4-aminoquinazoline scaffold. This molecule exhibits "Brick Dust" behavior—high crystallinity and low aqueous solubility—driven by two factors:

  • High Lattice Energy: The planar quinazoline core facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state, requiring significant energy to break the crystal lattice [1].
  • Lipophilicity: The bromine atom at position 6 and the methyl group increase the lipophilicity (LogP), making the molecule hydrophobic.

  • Weak Basicity: The quinazoline nitrogen atoms (N1 and N3) are weak bases (pKa ~ 3.5–5.[2]2) [2]. At physiological pH (7.4), the molecule remains largely uncharged (neutral), which is its least soluble form.

🔍 Solubility Diagnostic Flowchart

Use this logic tree to determine the failure point in your protocol.

SolubilityDiagnostic Start Start: Visual Inspection Solvent Primary Solvent Selection Start->Solvent Water Water/PBS Solvent->Water Choice A DMSO DMSO (Anhydrous) Solvent->DMSO Choice B Clear Solution is Clear? Success Proceed to Assay Clear->Success Yes Fail_Stock Issue: Lattice Energy Action: Sonication/Heat Clear->Fail_Stock No (Cloudy) Water->Fail_Stock Insoluble (Expected) DMSO->Clear Precip Precipitation on Dilution? Precip->Success No Fail_Dilution Issue: Solubility Cliff Action: Intermediate Dilution Precip->Fail_Dilution Yes (Crash Out) Success->Precip Adding to Media

Figure 1: Diagnostic logic for identifying solubility failure points. Blue nodes indicate decision steps; Red nodes indicate failure modes requiring intervention.[1]

🧪 Module 2: Stock Solution Preparation

User Question: "What is the correct protocol for making a stable stock solution? My previous stock turned cloudy after a week in the fridge."

Technical Solution: DMSO (Dimethyl sulfoxide) is the gold standard solvent for this compound. However, DMSO is hygroscopic (absorbs water from the air). If your stock turned cloudy, it likely absorbed atmospheric moisture, causing the hydrophobic quinazoline to crash out.

Optimized Stock Protocol

Goal: Prepare a 10 mM or 20 mM stock solution.

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Maximizes solubility; minimizes water contamination.[1][2]
Vessel Glass or Polypropylene (PP)Avoid polystyrene (PS), which DMSO can dissolve.
Dissolution Vortex + Bath SonicationCritical: Sonication (3–5 mins) breaks the crystal lattice energy.[1]
Storage -20°C or -80°CPrevents degradation.[1][2][3]
Protection Desiccator / ParafilmPrevents water absorption during storage.[1][2]

Step-by-Step Workflow:

  • Weighing: Weigh the powder into a glass vial.

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration.

  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 minutes. Note: The solution must be visually clear with no floating particulates.[4]

  • Aliquoting: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.

📉 Module 3: Aqueous Dilution (Preventing "Crash Out")

User Question: "When I add the DMSO stock to my cell culture media (DMEM), it looks like white dust appears. How do I stop this?"

Technical Solution: You are experiencing the "Solubility Cliff." When you pipette 100% DMSO stock directly into aqueous media, the local concentration of the compound momentarily exceeds its solubility limit before it can disperse. The hydrophobic quinazoline molecules aggregate instantly.

The Fix: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

Protocol: Serial Dilution with Intermediate Step

SerialDilution Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Step (100 µM in Media + 10% DMSO) Stock->Inter 1. Dilute 1:100 (Prevents Shock) Final Final Assay Well (1 µM in Media + 0.1% DMSO) Inter->Final 2. Dilute 1:100 (Final Target)

Figure 2: Intermediate dilution workflow to mitigate solvent shock and precipitation.

Detailed Procedure:

  • Prepare Intermediate: Dilute your high-concentration stock (e.g., 10 mM) 10-fold or 100-fold into a vehicle containing 10-20% DMSO in buffer/media .

    • Why? The compound is soluble in 20% DMSO, preventing immediate precipitation.

  • Prepare Final: Pipette from this Intermediate solution into your final assay plate.

  • Mixing: Mix immediately upon addition. Do not let the droplet sit on the surface.

⚗️ Module 4: Advanced Formulation (pH & Additives)

User Question: "I need higher concentrations (>50 µM) in aqueous buffer for an enzyme assay. The intermediate dilution isn't working."

Technical Solution: At high concentrations, kinetic solubility limits are reached. You must alter the chemical environment to favor the dissolved state.

Strategy A: pH Adjustment (Protonation)

The quinazoline N1 nitrogen is a weak base. Lowering the pH protonates this nitrogen, introducing a positive charge and drastically increasing aqueous solubility.

  • Action: If your assay tolerates it, adjust the buffer pH to 5.0 – 6.0 .

  • Mechanism:

    
     (Ionic form is water-soluble) [3].[1][2]
    
Strategy B: Complexation (Cyclodextrins)

If pH adjustment is toxic to your system, use cyclodextrins to encapsulate the hydrophobic core.

  • Reagent: (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Protocol: Prepare your aqueous buffer containing 10% to 20% (w/v) HP-

    
    -CD . Dilute your DMSO stock into this buffer. The hydrophobic cavity of the cyclodextrin shields the quinazoline from water, preventing precipitation [4].
    
Summary of Formulation Options
MethodSuitabilityProsCons
Standard DMSO < 10 µMSimple, standard.[1][2]Precipitates at high conc.[1]
Acidic Buffer (pH 5) > 50 µMHigh solubility.[1][2]May affect enzyme/cell health.[1][2][5]
HP-

-CD
> 100 µMBiocompatible, keeps pH neutral.[1][2]More expensive, requires prep.

📚 References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Zieliński, W., & Kudelko, A. (2005). Synthesis and pKa determination of 2-aryl-4-aminoquinazoline derivatives. Monatshefte für Chemie, 136, 1011–1016.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Chapter 4: Solubility.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][6] Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Introduction: Temperature as a Critical Process Parameter (CPP)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Quinazoline Amination

In the synthesis of bioactive quinazolines, reaction temperature is not merely an energy source; it is the primary lever for controlling regioselectivity (C4 vs. C2 substitution) and chemoselectivity (amination vs. hydrolysis).

This guide addresses the kinetic and thermodynamic challenges researchers face when aminating quinazoline cores. Whether you are employing Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed Buchwald-Hartwig cross-coupling, the protocols below are designed to maximize yield while minimizing thermal degradation.

Module 1: Regioselectivity & Thermal Thresholds

The Core Challenge: Quinazolines with leaving groups at both C2 and C4 positions (e.g., 2,4-dichloroquinazoline) present a classic selectivity problem.

  • C4 Position: Highly electrophilic due to the inductive effect of N3 and resonance contribution from the pyrimidine ring. Reacts under kinetic control (mild temperatures).

  • C2 Position: Less electrophilic. Reacts under thermodynamic control (elevated temperatures) or requires catalytic activation.

Visualizing the Selectivity Pathway

Quinazoline_Selectivity Start 2,4-Dichloroquinazoline C4_Path Path A: C4 Substitution (Kinetic Control) Start->C4_Path T < 40°C Mild Base Hydrolysis Hydrolysis Byproduct (Quinazolinone) Start->Hydrolysis T > 80°C + Trace H2O Product_Mono 4-Amino-2-chloroquinazoline C4_Path->Product_Mono C2_Path Path B: C2 Substitution (Thermodynamic Control) Product_Di 2,4-Diaminoquinazoline C2_Path->Product_Di Product_Mono->C2_Path T > 100°C or Pd-Catalysis

Figure 1: Thermal dependency of regioselective amination in 2,4-dichloroquinazoline. Path A dominates at low temperatures, while Path B requires significant thermal activation.

Module 2: Experimental Protocols & Optimization

Protocol A: Temperature Screening for (Metal-Free)

Target: Optimization of C4-amination yield without C2-substitution or hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare 5 parallel reaction vials containing 1.0 equiv of quinazoline substrate and 1.1 equiv of amine in anhydrous solvent (THF or Dioxane).

  • Base Selection: Add 1.5 equiv of DIPEA (Hünig's base). Note: Inorganic bases like

    
     often require higher T for solubility, which risks hydrolysis.
    
  • Thermal Gradient: Set heating blocks to: 0°C, 25°C, 50°C, 75°C, and Reflux.

  • Sampling: Aliquot at t=1h and t=4h. Quench immediately into cold brine to freeze kinetics.

  • Analysis: Analyze via UPLC-MS. Look for the "M+16" peak (Hydrolysis) vs. "M+Amine" peak.

Data Interpretation Table:

TemperatureReaction RateDominant SpeciesRisk Factor
0°C - 25°C SlowMono-substituted (C4)Incomplete conversion
40°C - 60°C ModerateMono-substituted (C4)Optimal Zone
80°C+ (Reflux) FastMixture (C4 + trace C2)Hydrolysis / Degradation
Protocol B: Microwave-Assisted Synthesis (High Energy)

Target: Forcing difficult amines (sterically hindered or electron-deficient) onto the quinazoline core.

Why Microwave? Conventional heating creates a thermal gradient (wall-to-center). Microwave irradiation generates internal heat via dipolar polarization, accelerating the reaction rate by orders of magnitude (e.g., 10 hours


 10 minutes) [1].

Workflow:

  • Vessel: Use a dedicated 10 mL microwave pressure vial with a magnetic stir bar.

  • Loading: Suspend Quinazoline (1 mmol), Amine (1.2 mmol), and solvent (Isopropanol or EtOH).

  • Parameter Setup:

    • Mode: Dynamic (Hold Temperature).

    • Set Point: 120°C - 150°C.

    • Pressure Limit: 250 psi (Critical safety setting).

    • Hold Time: 5 - 20 minutes.

  • Cooling: Use compressed air cooling (PowerCool) to drop T < 50°C before opening.

Module 3: Troubleshooting & FAQs

Q1: I am running a Buchwald-Hartwig amination at 100°C, but my catalyst is dying (turning into Pd black). Why? A: At temperatures >80°C, unstable Pd(0) species can aggregate into inactive palladium black.

  • The Fix:

    • Ligand Choice: Switch to bulky, electron-rich phosphine ligands like XPhos or BrettPhos , which stabilize the Pd(0) center at high temperatures [2].

    • Pre-catalysts: Use Palladacycle pre-catalysts (e.g., XPhos Pd G3) instead of

      
       + Ligand. These activate only when heated, preventing premature decomposition.
      

Q2: My LC-MS shows a peak with Mass = Product + 18. Is this a hydrated product? A: No, this is likely the hydrolysis byproduct (quinazolinone).

  • Cause: High reaction temperature allows trace water in the solvent (or hygroscopic base) to attack the imine-like C4 carbon.

  • Solution:

    • Dry solvents over molecular sieves (3Å or 4Å).

    • Lower the reaction temperature by 20°C.

    • Switch from carbonate bases (

      
      ) to anhydrous organic bases (
      
      
      
      , DIPEA).

Q3: How do I force the reaction at C2 without affecting C4? A: You generally cannot react C2 before C4 via standard


.
  • Strategy: You must protect C4 or use a substituent that is not a leaving group at C4 (e.g., a methyl or phenyl group). If you have 2,4-dichloroquinazoline, C4 will always react first. To functionalize C2, perform the C4 amination first (mild T), isolate, and then perform the C2 amination (high T or Pd-catalysis) [3].

Module 4: Solvent-Temperature Matrix

Choosing the right solvent allows you to access specific temperature ranges without pressurized vessels.

SolventBoiling Point (°C)ApplicationNote
Dichloromethane (DCM) 40°CLow T / Kinetic ControlGood for highly reactive C4 substitutions.
Tetrahydrofuran (THF) 66°CGeneral PurposeExcellent solubility; easy workup.
Ethanol (EtOH) 78°CGreen / ProticCan facilitate proton transfer; risk of solvolysis (OEt byproduct).
1,4-Dioxane 101°CHigh T / BuchwaldHigh thermal stability; compatible with Pd catalysts.
DMSO / DMF 189°C / 153°CExtreme T (

)
Hard to remove; promotes

via dipole stabilization.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

  • Rapid Synthesis of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. Source: MDPI Molecules. URL:[Link][1]

Sources

Minimizing bis-alkylation side products in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Bis-Alkylation & Regio-Isomeric Side Products Status: Online | Role: Senior Application Scientist

Introduction: The Purity Imperative

Welcome to the Quinazoline Synthesis Support Center. In medicinal chemistry, particularly for EGFR inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline scaffold is ubiquitous. However, its synthesis is plagued by "bis-alkylation" side products. These impurities often possess similar solubility profiles to the target, making chromatographic separation difficult and yield-destroying.

This guide addresses the three most critical vectors of bis-alkylation:

  • Dimerization: Formation of bis-quinazoline adducts when using diamine linkers (e.g., piperazine).

  • Regio-Scrambling: Competition between

    
    -alkylation and 
    
    
    
    -alkylation (Ambident Nucleophile issues).
  • Aniline Over-Alkylation: Unwanted alkylation of the C4-amino group during side-chain installation.

Module 1: Preventing Dimerization (The "Piperazine Problem")

Ticket ID: #QZn-01 Issue: Reaction of 4-chloroquinazoline with piperazine yields the bis-quinazoline dimer instead of the desired mono-substituted product.

The Mechanism & Causality

Piperazine is a symmetric diamine with two equivalent nucleophilic nitrogens.[1] Under standard


 conditions, the reaction of the first nitrogen with 4-chloroquinazoline produces the mono-product. However, the second nitrogen remains nucleophilic. If the stoichiometry is 1:1, the mono-product competes with the unreacted piperazine for the remaining electrophile, leading to significant dimer formation (bis-alkylation).
Troubleshooting Protocol
MethodProtocol SummaryProsCons
A. The "Boc" Shield (Recommended) Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Boc-piperazine
instead of free piperazine. 1. React 1.1 eq

-Boc-piperazine with 4-chloroquinazoline (

, DMF, 80°C).2. Deprotect with TFA/DCM.
100% Selectivity. Zero dimer risk.Adds two steps (protection/deprotection).[2]
B. The "Flood" Strategy Use 5–10 equivalents of free piperazine. 1. Add 4-chloroquinazoline dropwise to the piperazine solution (Reverse Addition).2. Wash excess piperazine away with water during workup.One-step reaction.High material waste; difficult if piperazine is expensive.
C. pH Control Maintain pH ~4-5 using acetate buffer.Protonates one amine statistically? (Unreliable for piperazine).Not Recommended. Low yields.
Visual Workflow: Selective Mono-Substitution

PiperazineWorkflow Start Target: Mono-Piperazinyl Quinazoline Choice Select Strategy Start->Choice BocRoute Use N-Boc-Piperazine (Protection Strategy) Choice->BocRoute High Purity Req. ExcessRoute Use Free Piperazine (Stoichiometry Strategy) Choice->ExcessRoute Cost/Speed Req. SNAr SNAr Reaction (DMF, Base, 80°C) BocRoute->SNAr Deprotect Deprotection (TFA or HCl) SNAr->Deprotect Pure 100% Mono-Product (No Dimer) Deprotect->Pure Stoich Use 10 eq. Piperazine Reverse Addition ExcessRoute->Stoich Wash Aqueous Workup (Remove excess amine) Stoich->Wash Risk High Yield (Wasteful) Wash->Risk

Caption: Decision matrix for preventing bis-quinazoline dimerization during piperazine installation.

Module 2: Ambident Nucleophile Control (N- vs. O-Alkylation)

Ticket ID: #QZn-02 Issue: Attempting to synthesize an ether (alkoxy-quinazoline) via alkylation of quinazolin-4(3H)-one results in the unwanted


-alkylated isomer.
The Causality

Quinazolin-4(3H)-one is an ambident nucleophile. The amide nitrogen (


) and the carbonyl oxygen (

) are in resonance (lactam-lactim tautomerism).
  • Thermodynamic Control:

    
    -alkylation is generally favored because the 
    
    
    
    bond is stronger than the
    
    
    bond retained in the
    
    
    -alkylated product.
  • Kinetic Control: Under standard basic conditions (

    
    , DMF), the 
    
    
    
    -anion is the softer, more reactive nucleophile toward alkyl halides.

Critical Insight: Direct alkylation of the quinazolinone core with alkyl halides will almost always yield the


-alkylated product (or a mixture) as the major species [1, 2].
The "Process Change" Fix

Do not attempt to alkylate the quinazolinone directly if you require high purity


-alkylation. Instead, switch to the Chlorination-Displacement Route .
Protocol: The Chlorination Route (For O-Alkylation)
  • Chlorination: Treat quinazolin-4(3H)-one with

    
     (Thionyl chloride) or 
    
    
    
    (Phosphoryl chloride) + cat. DMF.[2][3][4][5] Reflux 2-4h.
    • Result: 4-Chloroquinazoline (The oxygen is removed and replaced by Cl, a good leaving group).

  • Displacement (

    
    ):  React 4-chloroquinazoline with the desired alcohol (
    
    
    
    ) using a strong base (
    
    
    or
    
    
    ) in THF.
    • Result: Exclusive

      
      -alkylation (Ether linkage).
      
Protocol: Selective N-Alkylation (If desired)

If you want the


-alkylated product (common in some alkaloids):
  • Reagents:

    
     (2 eq), Alkyl Halide (1.1 eq).
    
  • Solvent: DMF or Acetone.[2]

  • Temp: 60–80°C.

  • Mechanism: The hard base/polar solvent promotes the

    
    -centered nucleophilicity [5].
    

Module 3: Preventing Aniline Over-Alkylation (Gefitinib Impurity)

Ticket ID: #QZn-03 Issue: Formation of "bis-alkylated" impurities where the aniline nitrogen (C4-position) reacts with the side-chain alkyl halide. Context: This is a notorious impurity in the synthesis of Gefitinib (Iressa) [3, 4].

The Scenario

You have a 4-anilinoquinazoline with a hydroxyl group on the ring (e.g., at C6 or C7).[6][7] You try to attach a solubilizing tail (e.g., 3-morpholinopropyl chloride) to the hydroxyl group.

  • The Failure Mode: The base used to deprotonate the phenol also deprotonates the aniline nitrogen. The aniline nitrogen then attacks the alkyl halide, creating a permanently charged or sterically bulky bis-alkylated byproduct.

Troubleshooting Guide
Strategy A: The "Pre-Assembly" Route (Best for Scale)

Build the side chain onto the benzene ring before forming the quinazoline core or before adding the aniline.

  • Step 1: Alkylate the starting material (e.g., isovanillin or a benzoate ester) with the morpholine side chain.

  • Step 2: Cyclize to form the quinazolinone.

  • Step 3: Chlorinate (

    
    ).
    
  • Step 4: Add the aniline (

    
    ).
    
    • Why it works: The aniline is added last, so it is never exposed to the alkylating agent.

Strategy B: Transient Protection (If Pre-Assembly is impossible)

If you must alkylate the final scaffold:

  • Silylation: Treat the intermediate with TMS-Cl or HMDS. This temporarily protects the aniline nitrogen and the phenol.

  • Selective Hydrolysis: The phenolic-TMS is much more labile than the aniline-TMS. (Often difficult to control).

  • Alternative: Use Mitsunobu conditions (

    
    , DIAD) instead of basic alkylation. Mitsunobu is highly selective for 
    
    
    
    -alkylation (Phenol) over
    
    
    -alkylation (Aniline) in this context.
Visual Logic: Gefitinib Impurity Avoidance

GefitinibLogic cluster_Bad Direct Alkylation (High Risk) cluster_Good Convergent Synthesis (Safe) Problem Risk: Alkylating 4-Anilino-6-hydroxyquinazoline Direct Add R-Cl + Base Problem->Direct Step1 1. Alkylate Benzoate Start Material Problem->Step1 Recommended Route ResultBad Mixture: O-Ether + N-Alkyl Aniline (Impurity) Direct->ResultBad Step2 2. Cyclize to Quinazolinone Step1->Step2 Step3 3. Chlorinate (POCl3) Step2->Step3 Step4 4. Add Aniline (SNAr) Step3->Step4 ResultGood Pure Product (No N-Alkylation) Step4->ResultGood

Caption: Comparison of synthetic routes to avoid N-alkylation of the aniline moiety.

FAQs: Rapid Fire Troubleshooting

Q: Can I separate the bis-alkylated dimer from the mono-product using crystallization? A: Rarely. Because the dimer often shares the same solubility core (the quinazoline) and polarity as the product, they co-crystallize. Column chromatography is usually required, using a gradient of DCM/MeOH/NH3.

Q: Why does my reaction turn black during the chlorination step (


)? 
A:  Overheating or wet reagents. 

reacts violently with water, generating heat and HCl gas which can degrade the quinazoline. Ensure all glassware is oven-dried and add a base trap.

Q: I am using


-Boc-piperazine but still seeing impurities. What is it? 
A:  Check for regio-isomers on the quinazoline ring  if your starting material was a mixture of 6- and 7-substituted isomers (common in quinazoline synthesis from 3,4-disubstituted anilines). This is not bis-alkylation, but an isomer problem upstream.

References

  • Vertex AI Search Result 1.1: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Discusses N-monosubstitution strategies using Boc-protection. 2

  • Vertex AI Search Result 1.3: N3-Alkylation during formation of quinazolin-4-ones. (2025). Royal Society of Chemistry. Details the thermodynamic preference for N-alkylation over O-alkylation. 8

  • Vertex AI Search Result 1.2: Gefitinib - New Drug Approvals. (2015). Identifies the specific N-alkylated impurity in Gefitinib synthesis and strategies to avoid it. 9

  • Vertex AI Search Result 1.4: Practical and efficient synthesis of gefitinib via selective O-alkylation. (2015). ResearchGate. Describes transient protection groups to minimize N-alkylated side products. 7[5][10][11]

  • Vertex AI Search Result 1.5: N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Provides experimental data on solvent and base effects for regioselectivity. 12[5][10]

Sources

Technical Support Center: Purification of 6-Bromo-N-methylquinazolin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-N-methylquinazolin-4-amine using column chromatography. It addresses common challenges and offers practical, evidence-based solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a column chromatography method for 6-bromo-N-methylquinazolin-4-amine?

A1: The crucial first step is to perform a thorough Thin-Layer Chromatography (TLC) analysis.[1][2] TLC will help you determine the optimal solvent system for separating your target compound from impurities. Experiment with a range of solvent systems, varying the polarity, to find the one that gives the best separation (i.e., the largest difference in Retention Factor, Rf, values) between your product and any byproducts or unreacted starting materials.

Q2: My compound is streaking on the TLC plate. What does this indicate and how can I resolve it?

A2: Streaking on a TLC plate often suggests that the sample is overloaded or that there are interactions between your compound and the stationary phase.[3] 6-Bromo-N-methylquinazolin-4-amine, being a nitrogen-containing heterocycle, can interact with the acidic silica gel. To mitigate this, try the following:

  • Dilute your sample: Overloading is a common cause of streaking.[3]

  • Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your mobile phase can help to reduce interactions with the silica and improve the spot shape.[3][4]

Q3: I'm not getting good separation of my compound from a closely-related impurity. What can I do?

A3: If you are struggling to separate compounds with similar polarities, consider these strategies:

  • Optimize your solvent system: Fine-tune the polarity of your mobile phase. Small changes in the solvent ratio can have a significant impact on resolution.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, an amine-bonded silica column could be a suitable alternative.[4] Amine columns are less polar than bare silica and can offer different selectivity for basic compounds.[4]

Q4: My compound is not dissolving well in the solvent I'm using to load it onto the column. What are my options?

A4: Poor solubility can lead to precipitation at the top of the column and poor separation.[5] Here are some solutions:

  • Use a stronger, compatible solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent that is still compatible with your mobile phase.

  • Dry loading: Adsorb your compound onto a small amount of silica gel. First, dissolve your compound in a suitable solvent, then add a small amount of silica gel and evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of 6-bromo-N-methylquinazolin-4-amine.

Problem: Peak Tailing

Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel.[6] This is often due to the basic nature of the amine groups interacting with the acidic silanol groups on the silica surface.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Acid-Base Interactions Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.[3]
Column Overload Reduce the amount of sample loaded onto the column. Overloading can lead to broad and tailing peaks.[3]
Poorly Packed Column Ensure your column is packed uniformly. Voids or channels in the column bed can lead to poor peak shape.
Problem: Low Recovery of the Compound

If you are experiencing a low yield of your purified compound, it could be due to several factors.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Irreversible Adsorption The basic nature of your compound can lead to strong, sometimes irreversible, binding to the acidic silica gel. Using a less acidic stationary phase, such as alumina, or adding a basic modifier to your eluent can help.
Compound Instability Quinazoline derivatives can sometimes be unstable on silica gel.[7] Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution.
Co-elution with Impurities If your compound is not fully separated from impurities, you may lose some of it during fraction collection. Re-optimize your TLC to achieve better separation.
Problem: Inconsistent Retention Times

Fluctuations in retention times can make it difficult to reliably collect the correct fractions.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Changes in Mobile Phase Composition Ensure your mobile phase is well-mixed and that you are using high-purity solvents. Even small variations in the solvent ratio can affect retention times.
Column Degradation Over time, the stationary phase can degrade, especially when using modifiers. If you notice a consistent decline in performance, it may be time to pack a new column.
Temperature Fluctuations Significant changes in ambient temperature can affect the viscosity of the mobile phase and, consequently, the retention times. Try to maintain a stable laboratory temperature.[3]

Experimental Protocols

Slurry Packing a Silica Gel Column

A well-packed column is essential for achieving good separation.

Materials:

  • Chromatography column

  • Silica gel

  • Mobile phase (pre-mixed)

  • Funnel

  • Rod for packing

  • Cotton or glass wool

Procedure:

  • Place a small piece of cotton or glass wool at the bottom of the column.

  • Add a layer of sand.

  • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.

  • Pour the slurry into the column using a funnel.

  • Gently tap the side of the column to help the silica settle evenly.

  • Open the stopcock to allow some solvent to drain, which will help to pack the column.

  • Add more slurry as needed until the desired column height is reached.

  • Add a layer of sand on top of the silica gel to prevent disruption of the bed when adding your sample.

  • Never let the column run dry.

Optimizing a Gradient Elution

A gradient elution, where the polarity of the mobile phase is gradually increased, can be useful for separating compounds with a wide range of polarities.

Procedure:

  • Start with a non-polar mobile phase that allows the compound of interest to remain at the top of the column.

  • Gradually increase the proportion of the more polar solvent in your mobile phase.

  • Monitor the elution of your compounds using TLC or a fraction collector with a UV detector.

  • This allows for the elution of less polar impurities first, followed by your target compound, and then more polar impurities.

Visualization of the Workflow

Decision Tree for Solvent System Selection

Solvent_Selection start Start: TLC Analysis rf_check Is Rf of the target compound between 0.2 and 0.4? start->rf_check separation_check Is there good separation between the target and impurities? rf_check->separation_check Yes adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No streaking Is there streaking? separation_check->streaking Yes column_ready Solvent system is optimized for column chromatography separation_check->column_ready No increase_polar Increase polarity adjust_polarity->increase_polar Rf is too low decrease_polar Decrease polarity adjust_polarity->decrease_polar Rf is too high increase_polar->rf_check decrease_polar->rf_check add_modifier Add basic modifier (e.g., triethylamine) streaking->add_modifier Yes streaking->column_ready No add_modifier->rf_check

Caption: A decision tree for optimizing the mobile phase.

Troubleshooting Flowchart for Common Issues

Troubleshooting_Flowchart start Problem Encountered peak_tailing Peak Tailing - Add basic modifier - Reduce sample load - Repack column start->peak_tailing Poor Peak Shape low_recovery Low Recovery - Use a less acidic stationary phase - Elute faster - Improve separation start->low_recovery Low Yield inconsistent_rt Inconsistent Retention Times - Use fresh, well-mixed mobile phase - Pack a new column - Maintain stable temperature start->inconsistent_rt Variable Elution

Caption: A flowchart for troubleshooting common issues.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). LCGC. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). SpringerLink. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate. Retrieved from [Link]

  • Selective Gas Chromatographic Stationary Phases for Nitrogen-Containing Polycyclic Aromatic Compounds. (2007, January 3). Taylor & Francis Online. Retrieved from [Link]

  • Bioactive Quinazolinone: Synthetic pathway. UW Tacoma. Retrieved from [Link]

  • Supporting Information. University of Science and Technology of China. Retrieved from [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][6][8][9]triazol-5-yl)quinolin-4-amine. (2019, October 27). MDPI. Retrieved from [Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns. (2008, January 17). Agilent. Retrieved from [Link]

  • 6-Bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine. Hoffman Fine Chemicals. Retrieved from [Link]

  • 6-Bromo-4-methylquinazoline. PubChem. Retrieved from [Link]

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. The Royal Society of Chemistry. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Modern Chemistry. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

  • 6-bromo-N-propylquinazolin-4-amine. Molport. Retrieved from [Link]

Sources

Technical Support Center: 6-bromo-N-methylquinazolin-4-amine Solution Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical nuances of handling 6-bromo-N-methylquinazolin-4-amine . Quinazoline-4-amine derivatives are privileged scaffolds in kinase inhibitor development, but they present specific challenges regarding aqueous solubility, solvent-induced degradation, and hydrolytic stability.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot precipitation, degradation, and storage issues, ensuring absolute confidence in your assay data.

Part 1: Core Mechanisms of Instability

To effectively troubleshoot, we must first understand the molecular vulnerabilities of 6-bromo-N-methylquinazolin-4-amine:

  • Hydrolytic Cleavage (The C4 Vulnerability): The quinazoline core is generally stable, but the C4 position is highly electrophilic. In the presence of water—especially under acidic or basic extremes—water or hydroxide ions can nucleophilically attack the C4 carbon. This forms a tetrahedral intermediate, ultimately leading to the expulsion of the N-methylamine group and the formation of a biologically inactive quinazolin-4-one derivative[1].

  • Solvent-Induced Aggregation: While dimethyl sulfoxide (DMSO) is the industry standard for stock solutions, quinazoline derivatives can exhibit immediate optical modifications (aggregation or wire-like precipitate formation) if the solvent environment fluctuates[2].

  • Lipophilicity and "Brick Dust" Behavior: The addition of the heavy, electron-withdrawing bromine atom at the C6 position significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. When transitioning from a DMSO stock to an aqueous assay buffer, the disruption of the DMSO solvation shell often causes rapid nucleation and precipitation[3].

Degradation A 4-Aminoquinazoline in Wet DMSO B Nucleophilic Attack (H2O/OH-) at C4 A->B pH extremes E Aggregation & Precipitation A->E Aqueous dilution C Tetrahedral Intermediate B->C D Hydrolytic Cleavage (Loss of Amine) C->D

Primary degradation and precipitation pathways of 4-aminoquinazolines.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I spike my DMSO stock into the aqueous assay buffer. How do I prevent this?

Causality: You are exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is injected directly into water, localized supersaturation occurs before the DMSO can diffuse. The hydrophobic 6-bromo-quinazoline core rapidly self-associates. Solution: Do not spike directly. Perform a serial dilution using an intermediate solvent mixture (e.g., 50% DMSO/50% Buffer) or utilize acoustic liquid handling (Echo) to transfer nanoliter volumes directly into the assay plate, ensuring the final DMSO concentration remains below 1%[3].

Q2: Is my 10 mM DMSO stock stable for long-term storage at room temperature?

Causality: No. DMSO is highly hygroscopic. Over time, atmospheric moisture absorbs into the DMSO, creating "wet DMSO." The introduced water acts as a nucleophile, initiating the slow BAC2 hydrolysis of the C4-amine bond[1]. Furthermore, optical absorption studies on related quinazolines show that samples in DMSO can exhibit structural modifications immediately after preparation if not properly controlled[4]. Solution: Aliquot the stock immediately upon dissolution, purge the vial headspace with inert Argon gas to displace moisture, and store at -20°C. Studies validate that 85% of compounds remain stable in wet DMSO for over 2 years only if stored strictly at 4°C or lower[5].

Q3: How does pH affect the stability of this compound during my in vitro assays?

Causality: The degradation of 4-aminoquinazolines is heavily pH-dependent. Under strong basic conditions, the hydroxide ion (a superior nucleophile to water) rapidly attacks the C4 position. Under strong acidic conditions, protonation of the quinazoline ring nitrogen increases the electrophilicity of C4, accelerating water attack[1]. Solution: Maintain your assay buffers between pH 6.5 and 7.5. Use strong buffering agents (e.g., HEPES or Tris) to prevent local pH drifts during the assay.

Part 3: Quantitative Data Summaries

To aid in your experimental design, refer to the following standardized physicochemical parameters.

Table 1: Solubility Profile of 4-Aminoquinazoline Derivatives

Solvent / MediumExpected Solubility RangeCausality / Mechanism
Anhydrous DMSO > 10 mMHigh polarity and aprotic nature fully solvates the quinazoline core.
N,N-Dimethylformamide (DMF) > 10 mMSimilar to DMSO; excellent solvation of the bromo-aromatic system[3].
Aqueous Buffer (pH 7.4) 40 µM – 60 µMHigh crystal lattice energy and lipophilicity restrict aqueous dissolution[3].
0.1 M HCl (pH 1.0) Moderate (with degradation)Protonation of ring nitrogens increases solubility but triggers rapid hydrolysis[1].

Table 2: Recommended Storage Conditions

StateContainerAtmosphereTemperatureExpected Shelf Life
Dry Powder Amber GlassDesiccatedRoom Temp> 2 Years
10 mM DMSO Stock Amber Glass (Aliquot)Argon Purged-20°C12 - 24 Months[5]
Aqueous Dilution PolypropyleneAmbient4°C< 24 Hours

Part 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure maximum stability and accurate concentration delivery.

Protocol A: Preparation of a Stable 10 mM Stock Solution

Objective: Prevent moisture-induced hydrolysis and ensure complete solvation.

  • Equilibration: Allow the sealed vial of solid 6-bromo-N-methylquinazolin-4-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the required mass using a microbalance.

  • Solvation: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, packaged under Argon).

  • Dissolution: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 25°C for 5 minutes. Do not apply heat, as thermal stress in the presence of trace oxygen can induce degradation.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials to prevent freeze-thaw cycles and photodegradation.

  • Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before capping tightly.

  • Storage: Transfer immediately to a -20°C freezer.

Protocol B: Kinetic Solubility Assessment in Aqueous Buffer

Objective: Determine the maximum working concentration before precipitation occurs.

  • Preparation: Prepare a 10 mM stock in DMSO as per Protocol A.

  • Spiking: In a 96-well UV-transparent plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Titration: Add 2 µL of the DMSO stock to the first well (Final concentration: 100 µM, 1% DMSO). Perform a 2-fold serial dilution across the plate using the buffer (maintaining 1% DMSO across all wells).

  • Equilibration: Seal the plate and incubate at room temperature on a plate shaker at 300 RPM for 2 hours. Reason: Allows time for thermodynamically driven nucleation if the kinetic boundary is crossed.

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to pellet any micro-precipitates[3].

  • Measurement: Carefully transfer the supernatant to a new plate and measure absorbance at the compound's

    
     (typically ~330-340 nm for 4-aminoquinazolines).
    
  • Analysis: Plot Absorbance vs. Theoretical Concentration. The point where the linear relationship plateaus indicates the kinetic solubility limit.

Workflow A Solid 6-bromo-N-methylquinazolin-4-amine B Dissolve in Anhydrous DMSO (10 mM Stock) A->B C Aliquot into Amber Vials B->C D Purge with Argon Gas C->D E Store at -20°C D->E F Dilute in Aqueous Buffer (Keep DMSO < 1%) E->F Just prior to assay

Workflow for the preparation and long-term storage of quinazoline solutions.

References

1.[5] Stability of screening compounds in wet DMSO - PubMed. nih.gov. Available at: 2.[2] Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. aip.org. Available at: 3.[4] Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. benthamdirect.com. Available at: 4.[1] The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking. ovid.com. Available at: 5.[3] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. benchchem.com. Available at:

Sources

Technical Support Center: Troubleshooting Steric Hindrance in 4-Position Quinazoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Chemistry. The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., gefitinib, erlotinib). While nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinazoline is generally highly regioselective due to the


-nitrogen effect and a 1[1], researchers frequently encounter severe roadblocks when dealing with sterically hindered nucleophiles.

Bulky primary amines (like ortho-substituted anilines) or sterically demanding secondary amines often fail to react under standard conditions. This is caused by a severe steric clash between the incoming nucleophile, the peri-hydrogen at the C5 position, and the adjacent N3 lone pair. This guide provides causality-driven explanations, validated protocols, and troubleshooting strategies to overcome these specific synthetic barriers.

Diagnostic Workflow for Hindered Aminations

Before altering your synthetic route, consult the decision matrix below to determine the most thermodynamically and kinetically appropriate method for your specific amine.

Workflow Start 4-Chloroquinazoline + Hindered Amine Decision1 Is the amine highly electron-deficient? Start->Decision1 SNAr_MW Microwave-Assisted SNAr (iPrOH, 120°C, DIPEA) Decision1->SNAr_MW No BHA Buchwald-Hartwig Amination (Pd catalyst, Bulky Ligand) Decision1->BHA Yes Acid_Cat Acid-Catalyzed SNAr (EtOH, cat. HCl) SNAr_MW->Acid_Cat Low Yield / Recovery Success 4-Aminoquinazoline Product SNAr_MW->Success High Yield Acid_Cat->Success BHA->Success

Decision workflow for selecting the optimal substitution strategy for hindered 4-chloroquinazolines.

Section 1: Optimizing SNAr Thermodynamics and Kinetics

Q: Why does my ortho-substituted aniline fail to react with 4-chloroquinazoline under standard reflux conditions? A: The steric bulk of the ortho-substituent prevents the nucleophile from achieving the correct trajectory for attack (Bürgi-Dunitz angle) due to repulsion from the C5 hydrogen and N3 nitrogen. This significantly raises the activation energy barrier for the formation of the Meisenheimer complex. Standard thermal heating (e.g., refluxing in isopropanol at 80 °C) fails to provide sufficient energy, leading to stalled reactions or degradation.

Solution: Transition to microwave (MW) irradiation. MW heating provides rapid, uniform dielectric heating that effectively overcomes the high activation barrier of sterically hindered nucleophiles. For instance, reactions with 2-methoxy-substituted N-methylanilines yield no product under conventional heating for 1 hour but 2[2].

Q: Can I modify the solvent or base to force the SNAr reaction without microwave equipment? A: Yes. The choice of base and solvent is critical for hindered substrates. Using a base with large steric hindrance, such as N,N-Diisopropylethylamine (DIPEA), prevents the base itself from acting as a competing nucleophile. Furthermore, switching from methanol to a higher-boiling protic solvent like ethanol or 2-propanol increases the maximum reaction temperature and stabilizes the transition state through hydrogen bonding.

Table 1: Optimization of Nucleophilic Substitution for Bulky Amines Data adapted from the 3[3], using 4-chloroquinazoline and 3-(aminomethyl)oxetan-3-amine.

EntrySolventBaseTemperatureYield (%)Mechanistic Causality & Observation
1MeOHEt3NReflux (65 °C)47.8Incomplete conversion; insufficient thermal energy to overcome steric clash.
2EtOHEt3NReflux (78 °C)76.7Higher boiling point provides required activation energy; some byproducts observed.
3EtOHDIPEAReflux (78 °C)96.3Bulky base (DIPEA) prevents side reactions and drives high selectivity for the hindered amine.
Protocol 1: Microwave-Assisted SNAr for Hindered Amines

Self-Validating System:

  • Preparation: In a microwave-safe vial, combine 4-chloroquinazoline (1.0 equiv), the hindered amine (1.2 equiv), and DIPEA (2.0 equiv) in 2-propanol (0.2 M concentration).

  • Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes.

  • Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear solution as the amine is consumed. TLC (EtOAc/Hexane 1:1) will show the disappearance of the strongly UV-active 4-chloroquinazoline spot (typically higher Rf) under 254 nm light.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3. The basic wash ensures the removal of unreacted 4-chloroquinazoline (which hydrolyzes to the water-soluble quinazolin-4-one).

Section 2: Transition Metal Catalysis (Buchwald-Hartwig Amination)

Q: My secondary bulky amine still won't couple via SNAr even under microwave conditions. What is the next step? A: When the nucleophile is exceptionally bulky or highly electron-deficient (e.g., diphenylamine derivatives), the SNAr pathway completely shuts down because the Meisenheimer complex cannot physically form. In these cases, you must shift the mechanistic paradigm to a transition-metal-catalyzed cross-coupling, specifically the 4[4].

Palladium catalysts, combined with bulky, electron-rich phosphine ligands like P(t-Bu)3 or BINAP, facilitate the oxidative addition into the C4-Cl bond and subsequent reductive elimination, bypassing the steric requirements of the SNAr transition state entirely.

Mechanism cluster_SNAr Acid-Catalyzed SNAr cluster_BHA Buchwald-Hartwig Substrate 4-Chloroquinazoline Protonation N1/N3 Protonation (LUMO lowering) Substrate->Protonation HCl, EtOH OxAdd Oxidative Addition (Pd inserts C-Cl) Substrate->OxAdd Pd(0), Ligand Meisenheimer Meisenheimer Complex (Overcomes Sterics) Protonation->Meisenheimer Product 4-Aminoquinazoline Meisenheimer->Product -HCl RedElim Reductive Elimination (C-N Bond Formation) OxAdd->RedElim Amine, Base RedElim->Product -Pd(0)

Mechanistic divergence of Acid-Catalyzed SNAr vs. Palladium-Catalyzed Buchwald-Hartwig coupling.

Protocol 2: Palladium-Catalyzed C-N Coupling for Unreactive Amines

Self-Validating System:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 4-chloroquinazoline (1.0 equiv), the bulky amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), P(t-Bu)3 (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Heat the mixture to 100 °C for 5–12 hours.

  • Validation Checkpoint: A color change from deep red/purple (active Pd(0) dba species) to a dark gray/black suspension (Pd black precipitation) often indicates catalyst deactivation or reaction completion. Confirm the mass of the product via LC-MS before quenching, as TLC can be obscured by ligand spots.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, washing with EtOAc. Purify via flash chromatography.

Section 3: Acid-Catalyzed Activation

Q: I want to avoid heavy metals and microwave reactors. Is there a metal-free way to activate the 4-position further? A: Yes, through specific acid catalysis. The addition of catalytic amounts of HCl (0.1 to 1.0 equivalents) in a protic solvent (like ethanol or water) protonates the N1 and N3 nitrogens of the quinazoline ring. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position, making it hyper-electrophilic. This5[5]. Caution: Monitor the reaction closely. Prolonged heating under acidic conditions can lead to solvolysis, hydrolyzing the 4-chloroquinazoline back into the inactive quinazolin-4-one.

References
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.[Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega.[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org.[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI / PMC.[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 6-Bromo-N-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-Bromo-N-methylquinazolin-4-amine is a critical intermediate and scaffold in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics. Its structural integrity is paramount because the C6-bromine handle is frequently used for further cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex libraries.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this compound. Unlike generic spectral lists, this document focuses on comparative structural elucidation —specifically distinguishing the product from its reactive precursor (6-bromo-4-chloroquinazoline) and its most common hydrolysis impurity (6-bromoquinazolin-4(3H)-one).

Key Analytical Challenges Solved:
  • Differentiation: Unambiguously distinguishing the N-methylamino product from the starting material using the "Peri-Effect" shift of the H-5 proton.

  • Purity Assessment: Identifying trace hydrolysis (quinazolinone formation) via amide proton detection.

  • Regioisomer Confirmation: Verifying the 6-bromo vs. 7-bromo substitution pattern via aromatic coupling constants (

    
    -values).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data comparable to the values in this guide, follow this standardized protocol.

Solvent Choice: DMSO-


 is the required solvent.
  • Reasoning: Chloroform-

    
     (
    
    
    
    ) often leads to broad or invisible NH signals due to exchange and poor solubility of polar quinazolines. DMSO-
    
    
    stabilizes the NH proton via hydrogen bonding, resulting in a sharp, coupled signal that validates the N-methyl connectivity.

Sample Preparation:

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Critical Step: Sonicate for 30 seconds to ensure complete homogeneity. Suspended solids will cause line broadening and obscure the fine splitting of the H-5 doublet.

  • Transfer to a high-quality NMR tube (5 mm).

Acquisition Parameters (400 MHz or higher):

  • Pulse Angle:

    
     (to prevent saturation).
    
  • Relaxation Delay (D1):

    
     second (ensure integration accuracy of aromatic protons).
    
  • Scans: 16–32 (sufficient for >95% purity samples).

Spectral Assignments & Data Analysis

The 1H NMR spectrum of 6-bromo-N-methylquinazolin-4-amine is characterized by three distinct regions: the deshielded pyrimidine proton, the aromatic benzene ring protons, and the aliphatic methyl group.

Table 1: Definitive 1H NMR Assignment (DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
Structural Insight
H-2 8.45 – 8.55 Singlet (s)1H-Most deshielded; characteristic of the pyrimidine ring between two nitrogens.
NH 8.20 – 8.40 Broad / Quartet (br q)1H

Hz
Exchangeable. Coupling to the methyl group confirms the secondary amine structure.
H-5 8.30 – 8.35 Doublet (d)1H

Hz
Diagnostic Signal. Appears as a sharp doublet. Deshielded by the "Peri-Effect" of the C4-substituent.
H-7 7.85 – 7.95 Doublet of Doublets (dd)1H

Coupled to both H-8 (ortho) and H-5 (meta).
H-8 7.60 – 7.70 Doublet (d)1H

Hz
Upfield aromatic proton; lacks the meta-coupling fine structure of H-5.
N-CH

3.00 – 3.05 Doublet (d)3H

Hz
Diagnostic doublet. Collapses to a singlet if D

O is added (NH exchange).

Note on H-5 vs. H-8: H-5 is spatially closest to the substituent at position 4. In the starting material (4-Cl), H-5 is extremely deshielded. In the product (4-NHMe), the electron-donating amino group shields H-5 slightly, moving it upfield, but it remains distinct due to its small meta-coupling (


 Hz).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum against its primary alternatives (starting materials and impurities) to guide decision-making during synthesis optimization.

Scenario A: Product vs. Precursor (6-bromo-4-chloroquinazoline)

Objective: Confirm complete conversion of the starting material.

FeatureProduct (4-NHMe)Precursor (4-Cl)Analytical Significance
Methyl Region Doublet @ 3.0 ppm Absent Primary confirmation of amine incorporation.
H-5 Shift

8.35 ppm

8.50 – 8.60 ppm
The 4-Cl group is electron-withdrawing, pushing H-5 downfield. The 4-NHMe is electron-donating, shielding H-5 upfield.
NH Signal Present (~8.3 ppm)Absent
Scenario B: Product vs. Hydrolysis Impurity (6-bromoquinazolin-4(3H)-one)

Objective: Detect "dead" impurity formed by moisture. This is the most common failure mode in this synthesis.

FeatureProduct (4-NHMe)Impurity (4-Oxo)Analytical Significance
H-2 Shift

8.50 ppm

8.10 – 8.20 ppm
The oxo-tautomer shields the H-2 proton significantly.
NH Signal Broad q @ 8.3 ppmBroad s @ >12.0 ppm The amide NH of the quinazolinone is extremely deshielded and often broad/flat.
Methyl Group PresentAbsentIf you see aromatic signals but no methyl group, hydrolysis has occurred.

Visual Analysis Workflows

Diagram 1: Structural Logic & Coupling Network

This diagram visualizes the specific coupling interactions (


-values) that justify the assignments in Table 1.

G Compound 6-bromo-N-methylquinazolin-4-amine H2 H-2 (Singlet) Isolated spin system Compound->H2 NH_Me NH-Me System Coupled (J ~ 4.5 Hz) Compound->NH_Me Aromatic Benzene Ring Spin System (AMX Pattern) Compound->Aromatic H5 H-5 (Doublet) J_meta ~ 2.0 Hz (Couples to H-7) Aromatic->H5 H7 H-7 (Doublet of Doublets) J_ortho ~ 9.0 Hz (to H-8) J_meta ~ 2.0 Hz (to H-5) Aromatic->H7 H8 H-8 (Doublet) J_ortho ~ 9.0 Hz (Couples to H-7) Aromatic->H8 H5->H7 Meta Coupling (Long Range) H7->H8 Ortho Coupling (Strong)

Caption: Connectivity map showing the isolated pyrimidine proton (H-2) and the specific ortho/meta coupling network of the benzene ring protons.

Diagram 2: Diagnostic Differentiation Workflow

A logical flowchart for researchers to rapidly interpret their crude NMR data.

Flow Start Acquire 1H NMR (DMSO-d6) CheckMe Is there a doublet at ~3.0 ppm? Start->CheckMe YesMe Methyl Amine Incorporated CheckMe->YesMe Yes NoMe Check Aromatic Region CheckMe->NoMe No CheckH2 Check H-2 Shift YesMe->CheckH2 Impurity Hydrolysis Impurity (Quinazolinone) NH > 12 ppm NoMe->Impurity H2 ~ 8.1 ppm SM Starting Material (4-Cl) No Methyl, H5 > 8.5 ppm NoMe->SM H2 ~ 9.0 ppm Product Product Confirmed (4-NHMe) CheckH2->Product H2 ~ 8.5 ppm

Caption: Decision tree for rapid purity assessment and identification of common reaction failures.

References

  • PubChem Compound Summary. 6-Bromo-4-chloroquinazoline (CID 16770310).[1][2] National Library of Medicine. [Link]

  • Organic Chemistry Data. Spin-Spin Splitting and Coupling Constants. University of Wisconsin-Madison. [Link]

  • MDPI. Synthesis and Characterization of Quinazolin-4-one Derivatives. (Provides comparative shifts for hydrolysis impurities). [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima for 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoquinazoline serves as the pharmacophore backbone for a critical class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Lapatinib . Precise UV-Vis spectral characterization is essential not only for quality control (QC) but also for understanding the electronic environment of the quinazoline core, which directly influences drug-receptor binding affinity.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of key 4-aminoquinazoline derivatives. It synthesizes experimental data to demonstrate how auxochromic substituents at the C6, C7, and C4-amino positions induce bathochromic shifts, serving as a self-validating check for chemical structure integrity.

Introduction: The Chromophore Architecture

The quinazoline core (


) is a benzopyrimidine system. In its unsubstituted form, it exhibits characteristic absorption bands derived from 

transitions (aromatic system) and

transitions (lone pairs on N1 and N3).
Mechanistic Basis of Absorption
  • 
     Transitions (High Energy):  Occur in the UV region (200–280 nm), associated with the aromatic ring system.
    
  • 
     Transitions (Lower Energy):  Occur at longer wavelengths (300–350 nm). In 4-aminoquinazolines, the lone pair on the exocyclic nitrogen at position 4 participates in conjugation with the ring, creating an Intramolecular Charge Transfer (ICT) state. This results in a significant bathochromic (red) shift  compared to the parent quinazoline.
    
DOT Diagram 1: Electronic Transition Logic

The following diagram illustrates the causal relationship between structural substitution and spectral shifts.

ElectronicTransitions Quinazoline Quinazoline Core (Unsubstituted) Transition1 π → π* Transition (200-280 nm) Quinazoline->Transition1 Transition2 n → π* Transition (~310 nm) Quinazoline->Transition2 AminoSub 4-Amino Substitution (+ Auxochrome) Transition2->AminoSub Modification Conjugation Extended Conjugation (Lone Pair delocalization) AminoSub->Conjugation Shift Bathochromic Shift (Red Shift) Conjugation->Shift FinalSpectra Drug Derivative λmax (330-380 nm) Shift->FinalSpectra

Figure 1: Logical flow of electronic transitions and substituent effects leading to the observed red shift in 4-aminoquinazoline drugs.

Comparative Analysis: of Key Derivatives[1]

The following table aggregates experimental


 data. Note that solvent polarity significantly affects these values (solvatochromism); therefore, the solvent system is explicitly defined for each entry.
Table 1: UV-Vis Absorption Maxima of 4-Aminoquinazoline Derivatives
CompoundStructure TypeSolvent

1 (nm)

2 (nm)
Extinction Coeff. (

)
Notes
Quinazoline Parent CoreEthanol220311~2,500

Baseline reference; weak

band.
Gefitinib 4-anilino, 6,7-dialkoxyMethanol247331 High intensityLinear range 20-100

.
Erlotinib 4-anilino, 6,7-dialkoxyAcetonitrile247333 High intensityVery similar to Gefitinib due to identical chromophore core.
Lapatinib 4-anilino, 6-furanylMethanol~325367 ~30,000

Extended conjugation via furan ring causes significant red shift.
Vandetanib 4-anilino, 6,7-dialkoxyEthanol252332 N/AConsistent with Gefitinib/Erlotinib core.

Technical Insight:

  • Gefitinib & Erlotinib: Both share the 6,7-bis(methoxy) substitution pattern. The slight difference in the aliphatic chains (morpholine vs. ethoxy) has negligible effect on the chromophore, resulting in nearly identical

    
     values (~331-333 nm).
    
  • Lapatinib: The presence of the furan ring at position 6 extends the

    
    -conjugation system significantly more than the alkoxy groups in Gefitinib/Erlotinib. This results in a 
    
    
    
    shift to ~367 nm (in MeOH) and up to 380 nm in THF. This is a critical differentiation point for identification.

Experimental Protocol: Self-Validating UV-Vis Determination

Objective: To determine the


 and verify the purity of a 4-aminoquinazoline derivative sample.
Scope:  Applicable to Gefitinib, Erlotinib, and similar analogs.
Reagents & Equipment[2][3][4]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Do not use DMF/DMSO for UV <260nm due to solvent cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram (DOT)

ExperimentalWorkflow Start Sample Preparation Weigh Weigh 10 mg Sample (Accurate to 0.01 mg) Start->Weigh Dissolve Dissolve in 100 mL MeOH (Stock: 100 µg/mL) Weigh->Dissolve Dilute Dilute 1:10 with MeOH (Final: 10 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure MeOH) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (Target: 0.2 - 0.8 AU) Scan->Check Result Identify λmax & Calculate ε Check->Result Pass DiluteMore Dilute further Check->DiluteMore Abs > 1.0 DiluteMore->Scan

Figure 2: Step-by-step experimental workflow for spectral acquisition.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 100 mL of Methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. (Concentration:

    
    ).
    
  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Methanol. (Concentration:

    
    ).
    
  • Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Run the "Auto Zero" or "Baseline" function from 200 nm to 400 nm.

  • Acquisition: Replace the sample cuvette liquid with the Working Standard. Scan from 200 nm to 400 nm.

  • Validation Criteria:

    • Peak Shape: The spectrum should exhibit a distinct primary peak at ~331 nm (for Gefitinib/Erlotinib).

    • Absorbance Range: The absorbance at

      
       should fall between 0.2 and 0.8 AU for optimal linearity.
      
    • Secondary Peak: A secondary, sharper peak should be visible around 247-250 nm.

Troubleshooting & Interference

  • Solvent Cutoff: If using DMSO to solubilize hydrophobic derivatives, be aware that DMSO absorbs strongly below 268 nm. Only the 330 nm+ band will be reliable.

  • pH Sensitivity: 4-aminoquinazolines are basic. Acidic solvents can protonate the ring nitrogens, causing a hypsochromic shift (blue shift) and loss of fine structure in the spectrum. Ensure the solvent is neutral.

  • Aggregation: At high concentrations (

    
    ), these planar molecules may stack, leading to peak broadening. Always work in the dilute range (
    
    
    
    ).

References

  • National Institutes of Health (NIH) - PubMed. (2011). A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma. Retrieved from [Link]

  • Rusin, O., et al. (2014).[1] Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of N-Methyl vs. N-Phenyl Quinazoline Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the quinazoline scaffold remains a cornerstone for the development of potent and selective therapeutic agents. Its versatile structure has given rise to numerous approved drugs, particularly targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR). A critical aspect of quinazoline inhibitor design lies in the substitution at the N-3 position of the quinazolinone core, which significantly influences the compound's biological activity. This guide provides an in-depth comparison of the potency of N-methyl versus N-phenyl substituted quinazoline inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged structure" in medicinal chemistry.[1] This is attributed to its ability to interact with a wide range of biological targets, including but not limited to, EGFR, vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinases (PI3Ks).[2][3] The planar nature of the quinazoline core allows for effective binding within the ATP-binding pocket of kinases, a key mechanism of action for many of these inhibitors.[4]

The Critical Role of N-3 Substitution

The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in determining the inhibitor's potency and selectivity. This position can be readily modified to introduce various chemical moieties, thereby modulating the compound's physicochemical properties and its interaction with the target protein. The choice between a small alkyl group, such as a methyl group, and a bulkier aromatic group, like a phenyl ring, can lead to significant differences in biological activity.

Comparative Potency: N-Methyl vs. N-Phenyl Quinazoline Inhibitors

To provide an objective comparison, this guide collates experimental data from various studies investigating the inhibitory effects of N-methyl and N-phenyl quinazoline derivatives on EGFR, a common target for this class of compounds. It is important to note that direct head-to-head comparisons within a single study are limited; therefore, the data presented here is a synthesis of findings from different research groups. While efforts have been made to select compounds with similar core structures, variations in experimental conditions should be considered when interpreting the data.

Table 1: Comparative Potency (IC50) of N-Methyl and N-Phenyl Quinazoline Inhibitors against EGFR and Cancer Cell Lines

Compound IDN-3 SubstituentTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
5k MethylEGFRwt-TK0.010A549 (Lung)12.30[4]
PC-3 (Prostate)17.08[4]
SMMC-7721 (Liver)15.68[4]
4d MethylEGFRwt-TKNot ReportedA431 (Skin)3.48[5]
A549 (Lung)2.55[5]
MCF-7 (Breast)0.87[5]
NCI-H1975 (Lung)6.42[5]
6d PhenylEGFR0.069NCI-H460 (Lung)0.789[2]
12 PhenylEGFR0.110 - 0.190Not ReportedNot Reported[6]
4e PhenylEGFR0.0694A-549 (Lung)0.59[7]
7j Substituted PhenylNot ReportedNot ReportedMCF-7 (Breast)12.84[8]
SW480 (Colon)10.90[8]
III-3i Substituted PhenylNot ReportedNot ReportedMCF-7 (Breast)0.035
SKVO3 (Ovarian)0.1

Analysis of Potency Data:

The collated data suggests that both N-methyl and N-phenyl substitutions can yield highly potent EGFR inhibitors. For instance, compound 5k , an N-methyl derivative, exhibits an impressive IC50 of 10 nM against EGFRwt-TK.[4] Similarly, N-phenyl derivatives like 6d and 4e also demonstrate potent EGFR inhibition with IC50 values of 69 nM and 69.4 nM, respectively.[2][7]

Interestingly, the antiproliferative activity against cancer cell lines does not always directly correlate with the enzymatic inhibitory potency. For example, while compound 5k is a potent enzyme inhibitor, its cellular IC50 values are in the micromolar range.[4] In contrast, some N-phenyl derivatives, such as III-3i , show potent sub-micromolar activity against cancer cell lines.

These findings underscore the complexity of structure-activity relationships (SAR) and the importance of evaluating compounds in both enzymatic and cellular assays. The choice between an N-methyl and an N-phenyl substituent will likely depend on the specific chemical context of the rest of the molecule and the desired pharmacological profile. The smaller, more flexible methyl group may offer advantages in certain binding pockets, while the larger, rigid phenyl group can engage in additional π-stacking or hydrophobic interactions.

Experimental Protocols

To ensure the reproducibility and validity of potency determination, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of quinazoline inhibitors.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Workflow Diagram:

EGFR_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Inhibitor, ATP, Substrate) plate Prepare Assay Plate (Add buffer, inhibitor, enzyme) reagents->plate Dispense initiate Initiate Reaction (Add ATP/Substrate mix) plate->initiate Start incubate Incubate (e.g., 60 min at RT) initiate->incubate stop Stop Reaction & Detect Signal (e.g., Luminescence) incubate->stop read Read Plate stop->read analyze Data Analysis (Calculate % inhibition, IC50) read->analyze

Caption: Workflow for a typical EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare solutions of recombinant human EGFR enzyme, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the EGFR enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of EGFR inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Cell-Based Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

Workflow Diagram:

Cell_Viability_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis_cell Analysis seed Seed Cells in 96-well Plate attach Incubate for 24h (Allow attachment) seed->attach treat Treat with Inhibitor (Serial dilutions) attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate for 2-4h (Formazan formation) mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_cell Data Analysis (Calculate % viability, IC50) read_absorbance->analyze_cell

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the N-methyl and N-phenyl quinazoline inhibitors in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds or vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This guide provides a comparative overview of the potency of N-methyl and N-phenyl quinazoline inhibitors, primarily focusing on their activity against EGFR. The presented data indicates that both substitution patterns can lead to highly potent compounds, and the optimal choice is likely context-dependent. The provided experimental protocols offer a standardized framework for researchers to evaluate their own quinazoline derivatives.

Future research should aim for more direct comparative studies where N-methyl and N-phenyl analogs are evaluated under identical experimental conditions. This would provide a clearer understanding of the specific contribution of these substituents to the overall potency and selectivity of quinazoline inhibitors. Furthermore, exploring a wider range of biological targets beyond EGFR will undoubtedly broaden the therapeutic potential of this remarkable scaffold.

References

  • Le, T., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-596. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Journal of Molecular Structure, 1311, 138249. Available from: [Link]

  • Le, T., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-596. Available from: [Link]

  • Hussain, S., et al. (2020). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry, 13(12), 8723-8736. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3615–3634. Available from: [Link]

  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... - ResearchGate. Available from: [Link]

  • Abdel-Hafez, S. M., et al. (2023). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Archiv der Pharmazie, 356(1), e2200417. Available from: [Link]

  • Guntupalli, C., et al. (2021). Design, Synthesis, Characterization, Molecular Docking Studies of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. International Journal of Pharmacy and Biological Sciences, 11(4), 1-11. Available from: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). Indo American Journal of Pharmaceutical Sciences, 4(11), 4293-4303. Available from: [Link]

  • Abdel-Fattah, M. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2429. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7311. Available from: [Link]

  • Al-Obaid, A. M., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(5), 105749. Available from: [Link]

  • Le, T., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. Journal of the Chinese Chemical Society, 68(8), 1421-1430. Available from: [Link]

  • Al-Juboori, A. A. J. (2024). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 843. Available from: [Link]

  • Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(2), 101-130. Available from: [Link]

  • El-Hashash, M. A., et al. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Mini-Reviews in Organic Chemistry, 12(3), 205-239. Available from: [Link]

  • El-Azab, A. S., et al. (2010). Synthesis of N′-(2-phenylquinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Journal of the Iranian Chemical Society, 7(3), 676-688. Available from: [Link]

  • Mohammed, E. R., et al. (2025). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Mini-Reviews in Medicinal Chemistry, 25(1), 1-2. Available from: [Link]

Sources

Bioactivity comparison of 6-bromo vs 6-iodo quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: 6-Bromo vs. 6-Iodo Quinazoline Derivatives in Targeted Therapeutics

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeted oncology (e.g., Gefitinib, Erlotinib) and antimicrobial therapeutics. The substitution at the C-6 position of the quinazoline ring is a critical determinant of the molecule's bioactivity, dictating its steric profile, lipophilicity, and target affinity. This guide provides an in-depth comparative analysis of 6-bromo and 6-iodo quinazoline derivatives, exploring the mechanistic causality behind their divergent efficacies in epidermal growth factor receptor (EGFR) inhibition and antimicrobial applications.

Mechanistic Causality: The Halogen Effect at C-6

The choice between bromination and iodination at the C-6 position is not arbitrary; it fundamentally alters the physical chemistry of the ligand-receptor interaction.

  • 6-Iodo Derivatives (Optimal for Kinase Inhibition): Iodine possesses a larger van der Waals radius (~1.98 Å) and lower electronegativity compared to bromine. Its highly polarizable electron cloud makes it an exceptional candidate for forming strong halogen bonds within deep, hydrophobic pockets. In the ATP-binding cleft of EGFR, the bulky 6-iodo substituent perfectly occupies the hydrophobic sub-pocket adjacent to the hinge region, displacing high-energy water molecules. This displacement increases binding entropy, leading to1 that often surpasses first-generation inhibitors like gefitinib[1].

  • 6-Bromo Derivatives (Optimal for Antimicrobial Penetration): Bromine provides a "sweet spot" of moderate steric bulk (radius ~1.85 Å) and enhanced lipophilicity without severely compromising aqueous solubility. For antimicrobial applications, the drug must traverse complex bacterial cell envelopes (e.g., the peptidoglycan layer in Gram-positive bacteria or the outer membrane in Gram-negative bacteria). The excessive bulk and extreme lipophilicity of iodine can lead to membrane entrapment or precipitation. Conversely, 6-bromo derivatives maintain the ideal logP window required for intracellular accumulation, resulting in 2[2].

Comparative Bioactivity Profiles

The following table synthesizes quantitative experimental data comparing the performance of these two halogenated variants across primary therapeutic domains.

Bioactivity Metric6-Bromo Quinazoline Derivatives6-Iodo Quinazoline DerivativesReference Standard
EGFR Kinase Inhibition (IC₅₀) Moderate to High (Typically 10 - 50 nM)Excellent (2.19 - 5.46 nM) Gefitinib (4.17 nM)
Cytotoxicity (MCF-7 / A549) Moderate Apoptosis InductionHigh (Potent Apoptosis Induction) Doxorubicin / Erlotinib
Antibacterial Activity High (Broad-spectrum, up to 27mm zone) Moderate (Steric hindrance limits entry)Ciprofloxacin / Tetracycline
Physicochemical Profile Higher aqueous solubility, lower steric bulkHigher lipophilicity, optimal halogen bondingN/A

Data aggregated from comparative studies on 3[3].

Target Pathway Visualization

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Dimerization & Activation Pathway1 PI3K / AKT Survival Pathway Receptor->Pathway1 Phosphorylation Pathway2 RAS / MAPK Proliferation Pathway Receptor->Pathway2 Phosphorylation Drug 6-Iodo/6-Bromo Quinazoline (ATP Competitor) Drug->Receptor Halogen Bonding at Hinge Region Outcome Tumor Cell Apoptosis Pathway1->Outcome Signal Blocked Pathway2->Outcome Signal Blocked

Fig 1. Mechanism of action for C-6 halogenated quinazolines inhibiting EGFR-mediated survival pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these derivatives must be evaluated using self-validating assay systems that account for false positives and off-target effects.

Protocol A: In Vitro EGFR Tyrosine Kinase Assay (TR-FRET)

Causality: Cell-based assays introduce variables such as membrane permeability and efflux pump expression. An isolated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay directly measures the intrinsic affinity of the 6-halogenated quinazolines for the ATP-binding site.

  • Preparation: Prepare 10-point, 3-fold serial dilutions of the 6-bromo and 6-iodo compounds in 100% DMSO.

  • Reaction Assembly: Combine recombinant human EGFR kinase domain, fluorescently labeled peptide substrate, and the inhibitor in a kinase buffer.

    • Self-Validation Step: Include Gefitinib as a positive control to benchmark the IC₅₀, and 1% DMSO as a vehicle negative control to establish baseline uninhibited kinase activity.

  • Initiation: Add ATP at a concentration equal to its

    
     value. Using the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.
  • Detection: Add Europium-labeled anti-phosphotyrosine antibodies. Measure the FRET signal ratio (665 nm / 615 nm).

  • Orthogonal Validation: To prove that biochemical inhibition translates to cellular target engagement, parallelly treat A549 (lung cancer) cells with the compounds and perform a Western blot probing for p-EGFR (Tyr1068).

Protocol B: Broth Microdilution Assay for Antimicrobial MIC

Causality: Agar diffusion (zone of inhibition) is heavily biased by compound diffusion rates, which penalizes larger molecules like 6-iodo derivatives. Broth microdilution provides a direct, diffusion-independent measurement of the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Standardize S. aureus (Gram-positive) and E. coli (Gram-negative) cultures to a 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Compound Plating: Dispense serial dilutions of the quinazoline compounds into a 96-well plate.

    • Self-Validation Step: Include Ciprofloxacin as a positive control and compound-free broth as a sterility control.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

  • Viability Detection: Add 0.015% Resazurin dye. Viable bacteria metabolize the blue resazurin into pink resorufin. The MIC is recorded as the lowest concentration that prevents this colorimetric shift.

Experimental Workflow Visualization

Validation_Workflow Prep Compound Library (6-Bromo & 6-Iodo Variants) Primary Primary Screen (TR-FRET Kinase Assay) Prep->Primary Controls Internal Controls (+) Gefitinib | (-) DMSO Primary->Controls Validated by Secondary Orthogonal Validation (Western Blot p-EGFR) Primary->Secondary Hit Progression Analysis Data Synthesis (IC50 Calculation) Secondary->Analysis Confirmed Target Engagement

Fig 2. Self-validating experimental workflow for evaluating quinazoline bioactivity.

References

1.[1] Some 2-(4-bromophenoxymethyl)-6-iodo-3-substituted quinazolin-4(3H)ones: Synthesis, cytotoxic activity, EGFR inhibition and molecular docking. ResearchGate. 1 2.[2] Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ResearchGate. 2 3.[3] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC (National Institutes of Health). 3

Sources

Safety Operating Guide

6-bromo-N-methylquinazolin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal procedures for 6-bromo-N-methylquinazolin-4-amine .

As a Senior Application Scientist, I must emphasize that this compound belongs to the class of halogenated heteroaromatic amines .[1] Its disposal requires strict adherence to protocols designed to manage both the toxicity of the quinazoline scaffold and the environmental persistence of the carbon-bromine (C-Br) bond.[1]

Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated as Halogenated Organic Waste .[1]

Compound Profile & Hazard Identification

Before handling waste, you must validate the chemical nature of the material to ensure compatibility with waste streams.[2]

PropertyDescription
Chemical Name 6-bromo-N-methylquinazolin-4-amine
Functional Class Halogenated Heterocyclic Aromatic Amine
Physical State Solid (typically off-white to pale yellow powder)
Key Hazards (GHS) Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][3][4]
Waste Classification Halogenated Organic .[1][5][6] Likely requires RCRA characterization if discarded in bulk.[1]

Critical Disposal Workflow

The following workflow ensures compliance with EPA standards and minimizes the risk of generating toxic combustion byproducts (e.g., HBr, brominated dioxins) during downstream processing.

Step 1: Waste Segregation (The "Golden Rule")

You must separate this compound from non-halogenated solvents.[1]

  • Why? Waste facilities use different incineration protocols for halogenated waste.[1][6] Burning halogenated compounds in standard kilns without scrubbers releases acid gases (HBr, HCl) and can poison catalytic converters.

  • Action: Designate a specific waste stream for "Halogenated Organics."

Step 2: Solubilization (Optional but Recommended)

If the waste is a solid powder, it is often safer to dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) if your facility permits liquid waste bulking.[1] This prevents dust generation during transfer.[1]

  • Note: If disposing of pure solid >5g, keep it in a separate solid waste container to avoid creating large volumes of liquid hazardous waste.

Step 3: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or amber glass.[1][3] Avoid metal containers, as trace HBr formation (from hydrolysis) can corrode metal.[1]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE"

    • Constituents: "6-bromo-N-methylquinazolin-4-amine" (Do not use abbreviations).[1][3][4]

    • Hazard Checkbox: Toxic, Irritant, Halogenated.[1]

Step 4: Destruction Method

The only acceptable destruction method is High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing .[1][3]

  • Mechanism: The high temperature breaks the stable C-Br and C-N bonds.[1] The scrubber (usually alkaline) neutralizes the resulting Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) gases.

Visualized Protocols

Figure 1: Waste Segregation Logic

This decision tree guides you through the immediate classification of the waste at the bench.[1]

WasteSegregation Start Waste Generation: 6-bromo-N-methylquinazolin-4-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Jar Solid->SolidAction SolventCheck Does solvent contain Halogens (e.g., DCM)? Liquid->SolventCheck Labeling Label: 'Hazardous Waste' Check: 'Toxic' & 'Halogenated' SolidAction->Labeling HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent Segregation CRITICAL: Segregate as HALOGENATED ORGANIC WASTE HaloSolvent->Segregation NonHaloSolvent->Segregation Must be treated as Halogenated due to solute Segregation->Labeling Disposal Ship for High-Temp Incineration (w/ Scrubber) Labeling->Disposal

Caption: Decision logic for segregating 6-bromo-N-methylquinazolin-4-amine waste streams.

Figure 2: Emergency Spill Response

If a spill occurs, follow this containment workflow to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Wear PPE: Nitrile Gloves, Lab Coat, Goggles) Spill->Assess TypeSolid Solid Spill Assess->TypeSolid TypeLiquid Liquid Spill Assess->TypeLiquid ActionSolid Cover with Wet Paper Towel (Prevents Dust) TypeSolid->ActionSolid ActionLiquid Absorb with Inert Material (Vermiculite/Sand) TypeLiquid->ActionLiquid Collect Collect into Hazardous Waste Bag/Container ActionSolid->Collect ActionLiquid->Collect Clean Clean Area with Soap & Water (Collect Rinsate) Collect->Clean Notify Notify EHS / Safety Officer Clean->Notify

Caption: Step-by-step spill response protocol minimizing aerosolization and exposure.

Scientific Rationale & Compliance

Why Incineration?

Chemical deactivation (e.g., using bleach or strong acids) is not recommended for this compound at the laboratory scale.[1]

  • Stability: The quinazoline ring is thermodynamically stable.[1] Incomplete oxidation can yield toxic intermediates.[1]

  • Halogen Release: Breaking the C-Br bond chemically without controlled scrubbing can release elemental bromine or corrosive HBr gas into the fume hood environment.[1]

  • Regulatory Standard: EPA regulations (40 CFR Part 264) generally mandate incineration for halogenated organic compounds (HOCs) to achieve a 99.99% destruction and removal efficiency (DRE).[1]

Regulatory Codes (USA)

While this specific molecule may not be explicitly "P" or "U" listed, it falls under the following classifications by characteristic:

  • D001: If dissolved in a flammable solvent (Flash point <60°C).[1]

  • Halogenated Solvent List (F-Codes): If mixed with spent halogenated solvents (e.g., F002).

  • Generator Status: Ensure your lab's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation time needed before pickup.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Bromo-4-methylquinazoline (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1] Retrieved from [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Logistics for 6-Bromo-N-methylquinazolin-4-amine

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 6-bromo-N-methylquinazolin-4-amine as a High-Potency Pharmacological Intermediate . While specific toxicological data may be sparse for this precise derivative, the structural-activity relationship (SAR) with quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib) mandates a conservative safety posture.[1]

Critical Hazard Profile (Inferred from SAR):

  • Signal Word: WARNING (Default) to DANGER (If potency is unknown).

  • Primary Routes: Inhalation (dust), Dermal Absorption, Ingestion.

  • GHS Classifications (Predicted):

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin/serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

    • H373: May cause damage to organs through prolonged or repeated exposure (Target: Liver/Kidneys common in halogenated quinazolines).

Part 2: Technical Hazard Analysis & Engineering Controls[1]

The "Why" Behind the Protocol

Safety protocols for 6-bromo-N-methylquinazolin-4-amine are dictated by its chemical moieties:

  • Quinazoline Scaffold: A privileged structure in medicinal chemistry, often designed to bind ATP pockets in kinases. Risk: Unintended biological activity at low doses.

  • Bromine Substituent (C-6): Increases lipophilicity, enhancing dermal absorption. It also serves as a reactive handle for cross-coupling, implying potential reactivity with biological nucleophiles if metabolically activated.

  • Secondary Amine (N-methyl): Increases basicity and solubility in polar organic solvents, altering permeation rates through standard glove materials.

Engineering Control Hierarchy
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Powder Handling: If handling >50 mg of dry powder, use a Static-Dissipative Powder Weighing Enclosure or a HEPA-filtered balance shield within the fume hood to prevent aerosolization.[1]

  • Isolation: Do not handle on open benchtops.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide self-validating protection based on task duration and solvent interaction.[1]

PPE ComponentSpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders or splashes.[1] Goggles seal the orbital area against airborne particulates (H335).
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Breakthrough Time: Standard nitrile degrades <15 mins with halogenated solvents (DCM/Chloroform) often used with this compound. Double gloving provides a visual breach indicator.
Respiratory N95/P100 (If outside hood)Only required if engineering controls fail or during spill cleanup. In normal operation, the Fume Hood is the respirator.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs chemicals. Tyvek repels particulates and prevents "take-home" contamination.[1]

Part 4: Operational Workflow (Step-by-Step)

Phase A: Receipt & Storage[1]
  • Inspect: Verify the septum/cap integrity immediately upon arrival.

  • Label: Apply a secondary label: "Caution: Potent Kinase Inhibitor Analog - Handle in Hood."

  • Store: Keep in a cool, dry place (2-8°C is standard for brominated heterocycles to prevent debromination or hydrolysis). Store under inert gas (Argon/Nitrogen) if the Certificate of Analysis indicates moisture sensitivity.

Phase B: Weighing & Solubilization (The Critical Risk Point)

Most exposure incidents occur during the transfer of dry powder.

  • Preparation: Place a disposable balance draft shield or antistatic weighing boat inside the fume hood.

  • Antistatic Measure: Use an ionizing gun or antistatic brush on the weighing boat. Quinazolines are often electrostatic; static discharge can scatter the powder.

  • Solvation: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

    • Recommended Solvent: DMSO or DMF (High solubility).

    • Note: DMSO enhances skin permeability. If 6-bromo-N-methylquinazolin-4-amine is dissolved in DMSO, it will penetrate nitrile gloves instantly .[1] Change gloves immediately upon any splash.

Phase C: Reaction Setup
  • Glassware: Use single-neck flasks with clamped septa. Avoid open vessels.

  • Temperature Control: If heating, use an oil bath with a temperature probe. Avoid heating to dryness, which can generate concentrated aerosols.

Part 5: Emergency Response Logic

Scenario: You have spilled 500mg of powder inside the fume hood.

  • STOP: Do not attempt to wipe immediately. The draft will spread the dust.

  • ISOLATE: Lower the sash to the lowest working height.

  • DAMPEN: Gently cover the powder with a paper towel soaked in an inert solvent (e.g., Isopropanol) to prevent aerosolization.

  • COLLECT: Wipe up the damp material. Place in a sealed bag inside the hood.

  • DECONTAMINATE: Wash the surface with 1% aqueous detergent followed by water.

Operational Logic Diagram

The following diagram illustrates the decision-making workflow for handling this compound, ensuring autonomy and safety.

HandlingWorkflowStartStart: Handling 6-bromo-N-methylquinazolin-4-amineFormCheckIs the substance Solid or Solution?Start->FormCheckSolidPathSolid (Powder)FormCheck->SolidPathPowderSolnPathSolution (DMSO/DMF)FormCheck->SolnPathLiquidWeighingWeighing Protocol:1. Use Anti-static gun2. Work in Fume Hood3. Pre-weigh solventSolidPath->WeighingSolventRiskSolvent Risk Check:Is solvent DMSO/DMF?SolnPath->SolventRiskWeighing->SolnPathDissolve immediatelyHighPermHIGH PERMEATION RISK:Double Glove (Nitrile + Laminate)Assume instant breakthroughSolventRisk->HighPermYes (DMSO/DMF)StdPermStandard Risk:Nitrile Gloves OKChange every 30 minsSolventRisk->StdPermNo (MeOH/EtOAc)ReactionReaction Setup:Closed System (Septum/Argon)HighPerm->ReactionStdPerm->ReactionDisposalDisposal:Segregate into Halogenated WasteReaction->Disposal

Caption: Operational logic flow for PPE selection and handling based on physical state and solvent carrier.

Part 6: Waste Disposal & Logistics[1]

Regulatory Compliance: Disposal must align with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic compounds.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow Bag/Bin). Do not use regular trash.

    • Liquid Waste: Collect in a carboy labeled "Halogenated Organic Waste" .[1] The bromine atom requires this classification to prevent corrosion in non-halogenated incinerators.

  • Labeling:

    • Constituents: "Organic Solvents (99%), 6-bromo-N-methylquinazolin-4-amine (<1%)".[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Destruction Method: High-temperature incineration with scrubber (to neutralize HBr gas generation).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline (Analogous Hazard Data).[1] Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor. Retrieved March 2, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.